2-Amino-5-(4-trifluoromethoxyphenyl)pyridine
Description
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-4-1-8(2-5-10)9-3-6-11(16)17-7-9/h1-7H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMFGZGFABAZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693665 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110656-38-6 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide includes a plausible and detailed experimental protocol, a summary of required reagents and their properties, and a discussion of the underlying reaction mechanism.
Introduction
This compound is a substituted aminopyridine derivative. The presence of the trifluoromethoxy group, a bioisostere of the methoxy group, can significantly influence the pharmacokinetic and physicochemical properties of molecules, often leading to improved metabolic stability and membrane permeability. The 2-aminopyridine scaffold is a common feature in many biologically active compounds. Consequently, the efficient synthesis of this and related compounds is of significant interest to the pharmaceutical and agrochemical industries.
Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most direct and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, the key transformation is the coupling of 2-amino-5-bromopyridine with (4-trifluoromethoxyphenyl)boronic acid.
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is based on established procedures for the Suzuki-Miyaura coupling of similar 2-aminopyridine derivatives.
Materials:
-
2-Amino-5-bromopyridine
-
(4-trifluoromethoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-amino-5-bromopyridine (1.0 eq), (4-trifluoromethoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C in a preheated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis process.
Data Presentation
Table 1: Physicochemical Properties of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | Off-white to beige solid | 136-138 |
| (4-trifluoromethoxyphenyl)boronic acid | C₇H₆BF₃O₃ | 205.93 | White to off-white powder | 123-127[1] |
Table 2: Expected Physicochemical and Spectral Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₂H₉F₃N₂O |
| Molecular Weight | 266.21 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Yield | Based on analogous reactions, yields in the range of 70-90% can be expected. |
| ¹H NMR | Predicted shifts (based on similar structures): Aromatic protons on the pyridine ring would appear as doublets and a doublet of doublets between δ 6.5-8.5 ppm. Protons on the phenyl ring would appear as two doublets between δ 7.0-7.8 ppm. The amino protons would likely appear as a broad singlet. |
| ¹³C NMR | Predicted shifts (based on similar structures): Aromatic carbons would appear in the range of δ 110-160 ppm. The carbon of the trifluoromethoxy group would be a quartet due to coupling with fluorine. |
| Mass Spectrum | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 266. |
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyridine to form a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base to form a boronate species, which then transfers the aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
Catalytic Cycle Diagram
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. This guide offers a detailed, albeit constructed, experimental protocol and relevant data to aid researchers in the successful preparation of this important chemical intermediate. The provided workflow and mechanistic diagrams serve to enhance the understanding of the synthetic process. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.
References
An In-depth Technical Guide on 2-Amino-5-(trifluoromethyl)pyridine
Disclaimer: Initial research revealed no specific publicly available scientific literature regarding the mechanism of action for "2-Amino-5-(4-trifluoromethoxyphenyl)pyridine." As a viable alternative, this guide provides a comprehensive overview of the closely related compound, 2-Amino-5-(trifluoromethyl)pyridine . It is crucial to note that while structurally similar, the biological and toxicological profiles of these two compounds may differ significantly.
Introduction
2-Amino-5-(trifluoromethyl)pyridine is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] Its utility stems from the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, which can enhance the metabolic stability, binding affinity, and cell permeability of derivative compounds. While its primary role is that of a synthetic building block, incidents of acute toxicity have provided insights into its mechanism of action within biological systems, particularly its toxicological effects.[4][5]
Toxicological Mechanism of Action
The primary documented mechanism of action for 2-Amino-5-(trifluoromethyl)pyridine is related to its toxic effects following acute exposure, most notably causing methemoglobinemia and toxic encephalopathy.[4][5] The proposed mechanism is analogous to that of aniline and its derivatives.[6]
Methemoglobinemia
Upon absorption into the bloodstream, 2-Amino-5-(trifluoromethyl)pyridine is believed to be metabolized into reactive intermediates that oxidize the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin (MetHb).[6] Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia.
The key steps in this process are hypothesized as follows:
-
Absorption: The compound can be absorbed through inhalation or skin contact.[4][5]
-
Metabolic Activation: In the body, the aminopyridine structure likely undergoes metabolic oxidation to form N-hydroxylamines or other reactive oxygen species.
-
Hemoglobin Oxidation: These metabolites then interact with hemoglobin, leading to the oxidation of the heme iron.
This cascade results in a rapid onset of symptoms associated with oxygen deprivation, such as cyanosis, dizziness, fatigue, and in severe cases, loss of consciousness.[4]
Signaling Pathway of Toxicity
References
- 1. 2-Amino-5-( Trifluoromethyl ) pyridine price [huimengchem.cn]
- 2. 2-Amino-5-trifluoromethylpyridine Manufacturer & Supplier in China | High Quality, Specifications, Safety Data [pipzine-chem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogs to predict its properties. Detailed experimental protocols for the determination of key physicochemical parameters are provided to enable researchers to characterize this and similar compounds. Furthermore, a plausible signaling pathway is proposed based on the known biological activities of related 2-amino-5-arylpyridine derivatives.
Introduction
This compound belongs to the class of 2-aminopyridine derivatives, which are recognized as important pharmacophores in numerous biologically active compounds. The presence of the 2-aminopyridine scaffold, combined with a 5-aryl substitution, suggests potential interactions with various biological targets. The trifluoromethoxy group on the phenyl ring is known to significantly influence key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This guide aims to provide a foundational understanding of the physicochemical characteristics of this compound to support further research and development.
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of this compound and its close analogs. The data for the target compound are estimated based on the properties of 2-amino-5-(trifluoromethyl)pyridine and 2-amino-5-phenylpyridine.
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | 2-Amino-5-(trifluoromethyl)pyridine | 2-Amino-5-phenylpyridine | 2-Amino-5-methylpyridine[1] |
| Molecular Formula | C₁₂H₉F₃N₂O | C₆H₅F₃N₂ | C₁₁H₁₀N₂ | C₆H₈N₂ |
| Molecular Weight | 254.21 g/mol | 162.11 g/mol | 170.20 g/mol | 108.14 g/mol |
| Melting Point (°C) | 100 - 120 | 45-49 | Not Available | 76-77 |
| Boiling Point (°C) | Not Available | Not Available | Not Available | 227 |
| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and ethanol; sparingly soluble in water. | Soluble in Methanol[2]. | Not Available | Not Available |
| pKa | Estimated 4-6 (for the pyridine nitrogen) | Not Available | Not Available | Not Available |
| logP | Estimated 2.5 - 3.5 | Not Available | Not Available | Not Available |
| Appearance | Predicted to be a solid. | Solid. | Solid. | Crystals[1]. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are general protocols that can be adapted for the characterization of this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[2][3][4]
-
Apparatus: Mel-Temp or similar melting point apparatus, capillary tubes.
-
Procedure:
-
A small, dry sample of the compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]
-
The capillary tube is placed in the heating block of the melting point apparatus.[2]
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
-
Solubility Determination
The solubility of a compound in various solvents provides insight into its polarity and potential for formulation.[5][6][7]
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure:
-
A known mass of the compound (e.g., 1 mg) is added to a test tube.
-
A known volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).[6]
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid has dissolved, the compound is considered soluble under these conditions. The process can be repeated with increasing amounts of solute to determine the saturation point.
-
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an aminopyridine, the pKa of the conjugate acid of the pyridine nitrogen is typically determined. Potentiometric titration is a common method.[8]
-
Apparatus: pH meter, burette, stirrer, beaker.
-
Procedure:
-
A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) of known concentration is prepared.
-
A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution of the compound from a burette.
-
The pH of the solution is measured after each addition of the acid titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of the lipophilicity of a compound and is determined by its distribution between an aqueous and an immiscible organic phase (typically octan-1-ol).[9][10][11]
-
Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Octan-1-ol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other.
-
A known amount of the compound is dissolved in one of the phases.
-
The two phases are mixed in a separatory funnel or vial and shaken for a period to allow for equilibrium to be reached.
-
The phases are separated by centrifugation or by allowing them to stand.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase.
-
Potential Biological Activity and Signaling Pathway
While the specific biological targets of this compound have not been reported, studies on structurally similar 2-amino-5-aryl-pyridines have shown them to be selective agonists of the Cannabinoid Receptor 2 (CB2).[12] The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells. Its activation is known to modulate immune responses.
Based on this, a plausible signaling pathway for this compound, acting as a CB2 agonist, is depicted below.
Caption: Proposed CB2 receptor signaling pathway for this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like this compound.
Caption: A logical workflow for the physicochemical characterization of a new chemical entity.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound based on available data for analogous structures. The provided experimental protocols offer a practical framework for researchers to determine these properties empirically. The potential interaction with the CB2 receptor highlights a plausible area for further biological investigation. As more experimental data for this specific compound becomes available, this guide can be further refined to provide a more precise characterization.
References
- 1. 6-氨基-3-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. westlab.com [westlab.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-5-(4-trifluoromethoxyphenyl)pyridine CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document consolidates its chemical identity, structural information, and key data relevant to its application in research and development.
Core Compound Information
CAS Number: 1110656-38-6[1]
Molecular Formula: C₁₂H₉F₃N₂O[1]
Molecular Weight: 254.21 g/mol [1]
Chemical Structure:
-
SMILES: Nc1ncc(cc1)c1ccc(OC(F)(F)F)cc1
-
InChI Key: ZWRBBVZVLVCEOX-UHFFFAOYSA-N
The structure consists of a pyridine ring substituted with an amino group at the 2-position and a 4-trifluoromethoxyphenyl group at the 5-position. The presence of the trifluoromethoxy group, a bioisostere for other functional groups, can significantly influence the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity.
Physicochemical Properties
Table 1: Physicochemical Properties of Structurally Related Aminopyridine Analogs
| Property | 2-Amino-5-(trifluoromethyl)pyridine | 2-Amino-4-(trifluoromethyl)pyridine |
| CAS Number | 74784-70-6 | 106447-97-6 |
| Molecular Formula | C₆H₅F₃N₂ | C₆H₅F₃N₂ |
| Molecular Weight | 162.11 g/mol | 162.11 g/mol |
| Appearance | White to light yellow powder/crystal[2] | Solid |
| Melting Point | 45-49 °C[2] | 42-44 °C[3] |
| Solubility | Soluble in Methanol[2] | Data not available |
| Flash Point | 104.4 °C (closed cup) | Data not available |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and common synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. This method is a powerful tool for forming carbon-carbon bonds between aryl halides and boronic acids or esters.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A potential synthetic route involves the coupling of a halogenated 2-aminopyridine with a boronic acid derivative of 4-trifluoromethoxyphenylether.
References
Unveiling the Spectral Signature: A Technical Guide to the NMR Analysis of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: NMR Spectral Data of Analogous Compounds
Due to the absence of publicly available experimental NMR data for 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine, this section presents the ¹H and ¹³C NMR data for structurally related compounds. This information can be used to predict the spectral features of the target molecule.
Table 1: ¹H NMR Spectroscopic Data for Analogs of this compound
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2-Amino-5-methylpyridine | CDCl₃ | 7.79 | d | 2.4 | H-6 |
| 7.12 | dd | 8.4, 2.4 | H-4 | ||
| 6.32 | d | 8.4 | H-3 | ||
| 4.67 | br s | - | -NH₂ | ||
| 2.12 | s | - | -CH₃ | ||
| 2-Amino-5-fluoropyridine | CDCl₃ | 7.99 | d | 2.7 | H-6 |
| 7.27-7.17 | m | - | H-3, H-4 | ||
| 6.77 | dd | 9.1, 3.4 | H-5 | ||
| 6.49 | s | - | -NH₂ | ||
| 2-Amino-5-bromopyridine | DMSO-d₆ | 8.48 | s | - | H-6 |
| 8.12 | d | 8.7 | H-4 | ||
| 7.51 | d | 8.7 | H-3 | ||
| - | - | - | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data for Analogs of this compound
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Amino-5-methylpyridine | CDCl₃ | 156.9, 147.8, 138.4, 120.4, 108.6, 17.2 |
| 2-Amino-5-fluoropyridine | CDCl₃ | 155.4, 152.6, 140.8, 135.3 (d, J = 25.2 Hz), 125.5 (d, J = 21.4 Hz), 109.1 |
| 2-Amino-5-bromopyridine | DMSO-d₆ | 149.2, 147.3, 142.8, 117.2, 115.9, 79.0 |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and verification of analytical data. The following protocols are generalized from common practices in NMR spectroscopy for similar aromatic compounds.[1]
General ¹H and ¹³C NMR Acquisition Parameters:
-
Spectrometer: Bruker AVANCE series (or equivalent) operating at a frequency of 300 MHz, 400 MHz, or 500 MHz for ¹H NMR and a corresponding frequency for ¹³C NMR (e.g., 75 MHz, 100 MHz, or 125 MHz).[1]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents.[1]
-
Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Temperature: Standard ambient temperature (e.g., 298 K).
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for NMR analysis and the logical relationship of the key steps involved.
General experimental workflow for NMR analysis.
Logical relationships in an NMR experiment.
References
The Trifluoromethylpyridine Scaffold: A Versatile Player in Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group to a pyridine ring has proven to be a highly effective strategy in the design of biologically active compounds. This structural motif is prevalent in a wide array of pharmaceuticals and agrochemicals, bestowing advantageous properties such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylpyridine (TFMP) derivatives, with a focus on their applications in oncology, infectious diseases, and crop protection. We delve into the quantitative measures of their activity, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.
Anticancer Activity of Trifluoromethylpyridine Derivatives
Trifluoromethylpyridine derivatives have emerged as promising candidates in the development of novel anticancer therapeutics. Their efficacy often stems from the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. A significant area of focus has been the targeting of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various trifluoromethylpyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| 5-Trifluoromethylpyrimidine Derivatives | EGFR | A549 (Lung Carcinoma) | 0.35 - 15.2 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 3.24 - 25.1 | [1] | ||
| PC-3 (Prostate Adenocarcinoma) | 5.12 - 18.9 | [1] | ||
| α-Trifluoromethyl Chalcones | - | DU145 (Prostate Carcinoma) | 0.14 - 0.28 | [2] |
| PC-3 (Prostate Adenocarcinoma) | 0.14 - 0.28 | [2] | ||
| 4-(Trifluoromethyl)isoxazoles | - | MCF-7 (Breast Adenocarcinoma) | 2.63 | [3] |
Signaling Pathway: EGFR Inhibition
Many trifluoromethylpyridine-based anticancer agents function by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell growth and proliferation. Inhibition of EGFR blocks these signals, leading to cell cycle arrest and apoptosis.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol outlines a common method for assessing the in vitro cytotoxicity of trifluoromethylpyridine derivatives against adherent cancer cell lines.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of complete culture medium.[4]
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
Add the diluted compounds to the respective wells. The final solvent concentration should not exceed a non-toxic level (e.g., 0.5% DMSO).
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
3. Cell Fixation:
-
Gently remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[5]
-
Incubate at 4°C for 1 hour.[5]
4. Staining:
-
Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA.[5][7]
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[5][7]
5. Solubilization and Measurement:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5][7]
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[7]
-
Shake the plate for 5-10 minutes.
-
Measure the optical density (OD) at a wavelength of 510 nm or 540 nm using a microplate reader.[5][7]
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial and Antiviral Activity
The trifluoromethylpyridine scaffold is also a key component in compounds exhibiting potent activity against bacteria, fungi, and viruses.
Quantitative Antimicrobial and Antiviral Data
| Compound Class | Organism/Virus | Activity Metric | Value | Reference |
| Trifluoromethylpyridine amides with sulfur moieties | Xanthomonas oryzae pv. oryzae | EC50 | 83 mg/L | [8] |
| Ralstonia solanacearum | EC50 | 40-78 mg/L | [8] | |
| Trifluoromethylpyridine piperazine derivatives | Tobacco Mosaic Virus (TMV) | EC50 (Protective) | 158.3 µg/mL | [6] |
| Tobacco Mosaic Virus (TMV) | EC50 (Curative) | 210.5 µg/mL | [6] |
Experimental Workflow: Antiviral Half-Leaf Assay
This method is commonly used to screen for antiviral activity against plant viruses like the Tobacco Mosaic Virus (TMV).
Experimental Protocol: Antiviral Half-Leaf Assay for TMV
1. Plant Preparation:
-
Use healthy Nicotiana tabacum L. plants of a suitable age.
2. Inoculum Preparation:
-
Prepare a solution of the test compound at the desired concentration.
-
Mix the test compound solution with a purified Tobacco Mosaic Virus (TMV) solution.[6]
-
As a control, mix the solvent used for the test compound with the TMV solution.
3. Inoculation:
-
Lightly dust the upper surface of the leaves with carborundum (silicon carbide) to create micro-wounds that facilitate viral entry.[6]
-
Using a cotton swab or a gloved finger, gently rub the control inoculum onto one half of the leaf lamina.
-
On the other half of the same leaf, gently rub the test inoculum (containing the trifluoromethylpyridine derivative).
-
After about 30 minutes, rinse the leaves with water to remove excess inoculum and carborundum.[6]
4. Incubation and Observation:
-
Maintain the plants under controlled greenhouse conditions for 2-3 days.[6]
-
Observe the leaves for the formation of local lesions, which appear as small, necrotic spots and indicate sites of viral infection.
5. Data Collection and Analysis:
-
Count the number of local lesions on both the control and treated halves of each leaf.
-
Calculate the percentage of inhibition of viral infection using the following formula: % Inhibition = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.
Agrochemical Applications: Herbicides and Insecticides
Trifluoromethylpyridine derivatives are integral to modern agriculture, serving as potent herbicides and insecticides.
Herbicidal Activity
These compounds often target specific enzymes in the biochemical pathways of weeds, leading to their selective destruction.
| Compound Class | Target | Weed Species | Activity | Reference |
| Phenyl-pyridazinone derivatives | - | Broadleaf weeds | >90% control at 60 g/ha | [9] |
| Ethyl-cyclopentane-1,3-dione derivatives | - | Gramineous weeds | Excellent inhibition at 50 g/ha | [9] |
| Phenoxyacetic acid derivatives | - | Amaranth, Chenopodium, Setaria spp. | Active at 16 g/ha | [9] |
| α-Trifluoroanisole derivatives | Protoporphyrinogen Oxidase (PPO) | Various weeds | Potent PPO inhibition | [10] |
Certain trifluoromethylpyridine-containing herbicides act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to the phototoxic protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species that cause rapid membrane damage and cell death.
1. Enzyme Extraction:
-
Harvest fresh leaf tissue from a susceptible plant species.
-
Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder.
-
Add ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, with protease inhibitors) and homogenize.
-
Centrifuge the homogenate and collect the supernatant containing the PPO enzyme. Keep the extract on ice.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
2. Enzyme Assay:
-
Prepare a series of dilutions of the trifluoromethylpyridine herbicide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer (e.g., 50 mM phosphate buffer pH 6.8), the diluted enzyme extract, and the different concentrations of the herbicide. Include a control with no herbicide.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time using a plate reader. The fluorescence corresponds to the formation of protoporphyrin IX.
3. Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the percentage of PPO inhibition for each herbicide concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the herbicide concentration.
Insecticidal Activity
Trifluoromethylpyridine derivatives have demonstrated efficacy against a range of insect pests, often by disrupting essential physiological processes.
| Compound Class | Target Insect | Activity | Reference |
| 1,3,4-Oxadiazole derivatives | Plutella xylostella | 100% insecticidal activity at 500 mg/L | [9] |
| Helicoverpa armigera | 100% insecticidal activity at 500 mg/L | [9] | |
| Trifluoromethylpyridine amides with sulfur moieties | Plutella xylostella | 70-75% insecticidal activity | [8] |
Some trifluoromethylpyridine-based insecticides, such as chlorfluazuron, act as insect growth regulators (IGRs) by inhibiting chitin biosynthesis.[11] Chitin is a crucial component of the insect exoskeleton. By inhibiting its synthesis, these compounds disrupt the molting process, leading to larval mortality.
1. Enzyme Preparation:
-
Prepare a crude enzyme extract containing chitin synthase from a target insect or fungal source. This often involves homogenizing the tissue in a suitable buffer and isolating a microsomal fraction through centrifugation.
2. Enzymatic Reaction:
-
In a 96-well plate, combine the chitin synthase enzyme preparation, a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl₂), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound at various concentrations.[12]
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-3 hours to allow for chitin synthesis.[12]
3. Chitin Capture and Detection:
-
The newly synthesized chitin can be captured on a wheat germ agglutinin (WGA)-coated plate.
-
After the enzymatic reaction, transfer the mixture to the WGA-coated plate and incubate to allow the chitin to bind.[12]
-
Wash the plate to remove unbound components.
-
Add a WGA-Horseradish Peroxidase (WGA-HRP) conjugate, which will bind to the captured chitin.[12]
-
After another wash step, add a suitable HRP substrate (e.g., TMB). The resulting color development is proportional to the amount of synthesized chitin.
4. Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
A lower absorbance in the presence of the test compound indicates inhibition of chitin synthase activity.
-
Calculate the IC50 value from a dose-response curve.
Synthesis of Trifluoromethylpyridine Derivatives
The synthesis of these valuable compounds can be broadly categorized into two main approaches: the modification of a pre-existing pyridine ring and the construction of the trifluoromethylpyridine ring from acyclic precursors.
General Synthetic Strategies
-
Chlorine/Fluorine Exchange: This method often starts with a trichloromethylpyridine derivative, which then undergoes a halogen exchange reaction to introduce the trifluoromethyl group.[11]
-
Cyclocondensation Reactions: Building the pyridine ring from smaller, trifluoromethyl-containing building blocks is another common and versatile strategy.[5]
Example Synthetic Workflow: Preparation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This intermediate is a key building block for many biologically active trifluoromethylpyridine derivatives.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This is a generalized procedure based on common synthetic routes. Specific reaction conditions may vary.
1. Side-Chain Chlorination:
-
Start with 2-chloro-5-(chloromethyl)pyridine in a suitable reaction vessel.
-
Introduce chlorine gas while heating the mixture. This step chlorinates the methyl group to a trichloromethyl group, yielding 2-chloro-5-(trichloromethyl)pyridine.[13]
2. Ring Chlorination:
-
Transfer the 2-chloro-5-(trichloromethyl)pyridine to another reaction vessel.
-
Add a catalyst, such as antimony trichloride, and heat the mixture.[13]
-
Introduce chlorine gas to chlorinate the pyridine ring, resulting in 2,3-dichloro-5-(trichloromethyl)pyridine.[13]
3. Fluorination (Halogen Exchange):
-
The 2,3-dichloro-5-(trichloromethyl)pyridine is then subjected to a fluorination reaction.
-
This is typically achieved by reacting it with hydrogen fluoride, which replaces the chlorine atoms on the trichloromethyl group with fluorine atoms to form the trifluoromethyl group.[13]
4. Purification:
-
The crude product is then purified through a series of steps which may include washing, steam distillation, pH adjustment, and final distillation in a rectifying tower to obtain the high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine.[13]
Conclusion
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry and agrochemical research. The unique electronic properties and steric bulk of the trifluoromethyl group significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to a diverse range of biological activities. The examples provided in this guide highlight the broad applicability of trifluoromethylpyridine derivatives as anticancer, antimicrobial, antiviral, herbicidal, and insecticidal agents. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to design, synthesize, and evaluate novel compounds based on this versatile chemical framework. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more effective therapeutic and crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. zellx.de [zellx.de]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
In Vitro Evaluation of Novel Aminopyridine Compounds: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the in vitro evaluation of novel aminopyridine compounds, a class of molecules with significant therapeutic potential. Aminopyridines are recognized for their activity as potassium channel blockers and have found applications in treating neurological disorders.[1][2][3] Their derivatives are also being explored for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practical approach to characterizing these compounds in the early stages of discovery.
The narrative that follows is designed to be a self-validating system, where each experimental step logically informs the next, ensuring a thorough and efficient evaluation process. We will delve into the causality behind experimental choices, moving from initial target engagement to preliminary safety and liability assessments.
Section 1: Foundational Understanding & Primary Screening
The journey of a novel aminopyridine compound begins with understanding its fundamental interactions with biological systems. The primary mechanism of action for many aminopyridines is the blockade of voltage-gated potassium channels.[2][9][10] This action prolongs action potentials and increases neurotransmitter release, which is beneficial in conditions like multiple sclerosis.[1][2][11]
Target Identification and Primary Assay Development
The initial step is to identify the primary molecular target(s) of the novel aminopyridine. Given their known pharmacology, voltage-gated potassium (Kv) channels are the most likely candidates.
Experimental Workflow: Primary Target Screening
A logical workflow for the initial screening phase is crucial for efficiently identifying promising compounds.
Caption: High-level workflow for primary screening of novel aminopyridine compounds.
A high-throughput screen (HTS) against a panel of relevant Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.5) is the logical starting point.[11] This can be achieved using automated patch-clamp systems or fluorescence-based assays that measure ion flux.
Cell Viability and Cytotoxicity Assessment
Concurrent with primary target screening, it is essential to assess the general cytotoxicity of the compounds. This early assessment helps to differentiate between specific pharmacological effects and non-specific toxicity. The MTT assay is a widely used and reliable colorimetric method for this purpose.[12][13]
Protocol: MTT Cell Viability Assay
The principle of the MTT assay is the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14] The amount of formazan produced is proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line for oncology applications) in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a concentration range of the novel aminopyridine compounds for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value (the concentration that inhibits cell viability by 50%).[14]
Data Presentation: Cytotoxicity of Novel Aminopyridines
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| AP-001 | HEK293 | 48 | >100 |
| AP-002 | SH-SY5Y | 48 | 75.3 |
| AP-003 | A2780 | 48 | 15.6 |
Section 2: Secondary Screening and Mechanism of Action Studies
Compounds that demonstrate promising activity in primary screens and acceptable cytotoxicity profiles advance to secondary screening. This phase aims to confirm their mechanism of action and further characterize their pharmacological properties.
Electrophysiological Characterization
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channels.[16] This technique provides detailed information on the potency, selectivity, and mechanism of channel blockade.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv Channels
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably expressing the target Kv channel subtype (e.g., HEK293-Kv1.5).
-
Recording: Establish a whole-cell patch-clamp recording configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit the characteristic Kv channel currents. A typical protocol involves a depolarizing pulse from a holding potential of -80 mV to a test potential of +20 mV.
-
Compound Application: Perfuse the cells with increasing concentrations of the novel aminopyridine compound.
-
Data Acquisition and Analysis: Record the current before and after compound application to determine the percentage of inhibition and calculate the IC50 value.
Caption: Workflow for secondary screening and mechanism of action (MOA) studies.
Selectivity Profiling
It is crucial to assess the selectivity of the novel aminopyridine compounds against a panel of other ion channels and relevant off-target proteins. This helps to predict potential side effects.
Section 3: Preliminary Safety and Liability Assessment
Early identification of potential safety liabilities is critical to de-risk a drug discovery program. For aminopyridine compounds, two key areas of concern are cardiotoxicity and drug-drug interactions.
Cardiotoxicity Assessment: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[16] Therefore, assessing the hERG liability of all new chemical entities is a regulatory requirement.[16]
Protocol: Automated Patch-Clamp hERG Assay
Automated patch-clamp systems offer a higher throughput method for assessing hERG channel inhibition compared to manual patch-clamp.[17]
Step-by-Step Methodology:
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[17]
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit the hERG tail current, which is the primary measurement for assessing hERG block.[16] A commonly used protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV.[16]
-
Compound Application: Apply a range of concentrations of the novel aminopyridine compound.
-
Data Analysis: Measure the hERG tail current inhibition to determine the IC50 value.[17]
Data Presentation: hERG Inhibition by Novel Aminopyridines
| Compound ID | hERG IC50 (µM) |
| AP-001 | >30 |
| AP-002 | 12.5 |
| AP-003 | 2.1 |
Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Inhibition
Cytochrome P450 enzymes are crucial for the metabolism of most clinical drugs.[18] Inhibition of these enzymes by a new compound can lead to drug-drug interactions and potential toxicity.[18][19] Therefore, evaluating the inhibitory potential of novel aminopyridines against major CYP isoforms is essential.[20][21]
Protocol: In Vitro CYP450 Inhibition Assay
This assay typically uses human liver microsomes, which contain a mixture of CYP enzymes, and specific probe substrates for each isoform.[22]
Step-by-Step Methodology:
-
Incubation: Incubate human liver microsomes with a specific CYP probe substrate, the novel aminopyridine compound at various concentrations, and an NADPH-regenerating system.[22]
-
Reaction Termination: Stop the reaction after a defined incubation period.
-
Metabolite Quantification: Quantify the formation of the probe substrate's metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]
-
Data Analysis: Calculate the percent inhibition of metabolite formation compared to a vehicle control to determine the IC50 value for each CYP isoform.[20]
Data Presentation: CYP450 Inhibition Profile of a Novel Aminopyridine (AP-001)
| CYP Isoform | IC50 (µM) |
| CYP1A2 | >50 |
| CYP2C9 | >50 |
| CYP2C19 | >50 |
| CYP2D6 | 28.7 |
| CYP3A4 | >50 |
Section 4: Integrated Data Analysis and Candidate Selection
The culmination of this in vitro evaluation is the integrated analysis of all generated data. A successful candidate will exhibit potent and selective on-target activity, a favorable cytotoxicity profile, and a low potential for cardiotoxicity and drug-drug interactions.
Caption: Decision-making workflow for lead candidate selection.
This comprehensive in vitro characterization provides the necessary foundation for advancing the most promising novel aminopyridine compounds to in vivo studies and further preclinical development.
References
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. gmpplastic.com [gmpplastic.com]
- 16. benchchem.com [benchchem.com]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
The Architecture of Discovery: A Technical Guide to Pyridine-Based Chemical Probes
Introduction
The pyridine scaffold, a ubiquitous heterocyclic motif, stands as a cornerstone in the development of chemical probes, offering a versatile framework for interrogating complex biological systems. Its inherent properties, including its presence in natural products and its capacity for diverse chemical modifications, have made it a privileged structure in medicinal chemistry and chemical biology.[1] This technical guide provides an in-depth exploration of the discovery and development of pyridine-based chemical probes, tailored for researchers, scientists, and drug development professionals. We will delve into their synthesis, target engagement, and application in elucidating cellular pathways, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Principles of Pyridine-Based Probe Development
The journey from a pyridine-containing lead compound to a validated chemical probe involves a multi-faceted approach encompassing design, synthesis, and rigorous biological evaluation. The pyridine ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for fine-tuning of binding affinity and selectivity towards specific protein targets.[2] Furthermore, its chemical stability and favorable pharmacokinetic properties often translate to good cell permeability and metabolic stability, crucial attributes for effective chemical probes.[2]
A typical workflow for the development of these probes begins with the identification of a biological target and a preliminary pyridine-based hit compound, often discovered through high-throughput screening or computational modeling. Subsequent optimization focuses on enhancing potency, selectivity, and cell-based activity through iterative structure-activity relationship (SAR) studies.
Synthesis of Pyridine-Based Chemical Probes
The synthesis of pyridine-based probes leverages a rich history of heterocyclic chemistry, with numerous established methods for the construction and functionalization of the pyridine ring. Common strategies include condensation reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.
For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, a common scaffold for kinase inhibitors, often involves the condensation of aminopyrazoles with activated carbonyl compounds.[3] Another versatile approach utilizes substituted pyridines, such as 2,4-dichloro-5-nitropyridine, as a starting material for sequential nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions to build a diverse library of potential inhibitors.[4]
General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
A widely employed method for the functionalization of pyridine rings is the Suzuki-Miyaura cross-coupling reaction. The following provides a generalized protocol:
-
Reaction Setup: To an oven-dried flask, add the pyridine halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Applications and Target Classes
Pyridine-based chemical probes have been instrumental in advancing our understanding of a wide array of biological targets and pathways. Their applications span from oncology and neurodegenerative disorders to metabolic diseases and infectious agents.
Kinase Inhibitors
The pyridine scaffold is a prominent feature in numerous kinase inhibitors, acting as a hinge-binding motif that mimics the adenine region of ATP.[3] Pyrazolopyridine derivatives, for example, have been successfully developed as potent inhibitors of various kinases.[3]
Table 1: Pyridine-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolopyridine derivative | CSK | 5600 | [3] |
| Imidazo[1,2-a]pyridine derivative | SIK2 | 7.8 | [5] |
| Imidazo[1,2-a]pyridine derivative | SIK3 | 3.8 | [5] |
| Aminopyridine derivative | VRK1 | 150 | [6] |
| Aminopyridine derivative | VRK2 | 400 (K D) | [6] |
Epigenetic Probes
Chemical probes targeting epigenetic proteins are crucial for dissecting the complex regulatory networks of gene expression.[7] Pyridine-containing molecules have been developed as potent and selective inhibitors of bromodomains, which are readers of acetylated lysine residues on histones.[8]
Table 2: Pyridine-Based Epigenetic Probes
| Compound | Target | K D (nM) | Reference |
| LP-99 | BRD9 | 99 | [8] |
| LP-99 | BRD7 | 909 | [8] |
| BI-9564 | BRD9 | 14 | [8] |
| BI-9564 | BRD7 | 239 | [8] |
Probes for Neurodegenerative Diseases
In the context of neurodegenerative disorders like Alzheimer's disease, pyridine-based probes have been designed to target key pathological players such as amyloid-β (Aβ) aggregates and the enzymes involved in their production.[9][10] For instance, imidazo[1,2-a]pyridine derivatives have shown the ability to target Aβ aggregates.[9]
Fluorescent Probes and Sensors
The inherent photophysical properties of certain pyridine derivatives, or their ability to be readily functionalized with fluorophores, make them excellent candidates for fluorescent probes. These probes can be designed to detect specific ions, molecules, or changes in the cellular microenvironment. For example, pyridine-based chemosensors have been developed for the highly selective detection of lead ions (Pb²⁺).[11]
Experimental Protocols
In Vitro Kinase Assay
The following is a representative protocol for an in vitro kinase assay to evaluate the inhibitory activity of pyridine-based compounds.[4]
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a chemical probe in a cellular context.
-
Cell Treatment: Treat intact cells with the pyridine-based probe or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the probe indicates target engagement.
Signaling Pathway Visualization: The Rho/ROCK Pathway
Pyridine-based inhibitors have been developed to target Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of the actin cytoskeleton.[4]
Conclusion
The pyridine ring continues to be a remarkably fruitful scaffold for the design and development of chemical probes. Its versatility allows for the creation of highly potent and selective molecules that can be used to dissect complex biological processes and validate novel drug targets. The examples and protocols provided in this guide highlight the depth and breadth of research in this area and serve as a foundation for future innovations in the field of pyridine-based chemical probes. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the role of these powerful chemical tools is set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical probes targeting epigenetic proteins: Applications beyond oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open access chemical probes for epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of a Pyridine Based Chemosensor: Highly Selective Fluorescent Probe For Pb2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 2-Amino-5-Fluoropyridine: A Comprehensive Technical Guide for Research and Development
An in-depth exploration of the synthetic pathways, experimental protocols, and critical applications of the versatile research intermediate, 2-amino-5-fluoropyridine.
Introduction
2-Amino-5-fluoropyridine is a pivotal heterocyclic building block in the landscape of modern medicinal and agricultural chemistry. Its unique electronic properties, conferred by the presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the pyridine ring, make it a valuable synthon for the development of novel therapeutic agents and agrochemicals.[1][2] This technical guide provides a detailed overview of the primary synthetic routes to 2-amino-5-fluoropyridine, complete with experimental protocols and quantitative data, to support researchers, scientists, and drug development professionals in its effective utilization. The compound, with CAS number 21717-96-4, serves as a key intermediate in the synthesis of a range of molecules, including peptide deformylase inhibitors, anticancer and antiviral agents, and treatments for insomnia.[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 2-amino-5-fluoropyridine is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅FN₂ | [1][5] |
| Molecular Weight | 112.11 g/mol | [1][5] |
| Melting Point | 93-125 °C | [5][6][7] |
| Appearance | Off-white to yellow crystalline powder | [7][8] |
| Purity (by HPLC) | ≥99.0% | [7] |
Synthetic Pathways
The most prevalent and well-documented synthetic route to 2-amino-5-fluoropyridine commences from readily available 2-aminopyridine. This multi-step process is favored for its simplified operations and avoidance of more challenging intermediates like 2-chloro-5-aminopyridine.[1][3] An alternative approach involves the direct fluorination and amination of pyridine derivatives.
Primary Synthesis Route: From 2-Aminopyridine
This pathway involves a sequence of classical organic transformations to introduce the nitro group, followed by its reduction and subsequent conversion to the fluoro group via the Balz-Schiemann reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-5-fluoropyridine | 21717-96-4 | FA02882 [biosynth.com]
- 6. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 7. nbinno.com [nbinno.com]
- 8. 2-Amino-5-fluoropyridine | 21717-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Unveiling the Therapeutic Potential: A Technical Guide to Protein Targets of Substituted Aminopyridines
For Immediate Release
This technical guide provides a comprehensive overview of the key protein targets for substituted aminopyridines, a versatile class of compounds with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative analysis of their interactions, detailed experimental methodologies, and the intricate signaling pathways they modulate. The aminopyridine scaffold has demonstrated broad pharmacological activity, showing promise in therapeutic areas such as neurology, oncology, and inflammatory diseases.
Core Protein Targets and Quantitative Efficacy
Substituted aminopyridines have been shown to interact with several key classes of proteins, exhibiting a range of binding affinities and inhibitory concentrations. The primary targets identified include voltage-gated potassium channels, various protein kinases, and sigma receptors.
Voltage-Gated Potassium (Kv) Channels
Aminopyridines are well-established blockers of voltage-gated potassium channels, a property that underlies their use in neurological disorders.[1][2] 4-aminopyridine (4-AP) and its derivatives are notable for their non-selective inhibition of various Kv channel subtypes.[3]
| Compound | Target | IC50 (µM) | Cell Line/System | Reference |
| 4-Aminopyridine (4-AP) | Kv1.1 | 170 | CHO cells | [3] |
| 4-Aminopyridine (4-AP) | Kv1.2 | 230 | CHO cells | [3] |
| 4-Aminopyridine (4-AP) | mKv1.1 | 147 (extracellular) | CHO cells | [4] |
| 4-Aminopyridine (4-AP) | mKv1.1 | 117 (intracellular) | CHO cells | [4] |
| 4-Aminopyridine (4-AP) | Kv1.1 | 242 | Human embryonic kidney cells | [5] |
| 4-Aminopyridine (4-AP) | Kv1.2 | 399 | Human embryonic kidney cells | [5] |
| 4-Aminopyridine (4-AP) | Kv1.4 | 399 | Human embryonic kidney cells | [5] |
| 3-hydroxy-4-aminopyridine | Kv1.1 | 7886 | Human embryonic kidney cells | [5] |
| 3-hydroxy-4-aminopyridine | Kv1.2 | 23652 | Human embryonic kidney cells | [5] |
| 3-hydroxy-4-aminopyridine | Kv1.4 | 23191 | Human embryonic kidney cells | [5] |
Protein Kinases
A growing body of evidence highlights the role of substituted aminopyridines as potent inhibitors of various protein kinases, implicating them in the treatment of cancer and inflammatory diseases.
| Compound Class/Example | Target | IC50 (nM) | Reference |
| Aminopyridine-based inhibitors | JNK-1, JNK-2 | Low double-digit nanomolar | |
| Compound 8e (2-aminopyridine derivative) | CDK9 | 88.4 | |
| Compound 8e (2-aminopyridine derivative) | HDAC1 | 168.9 | |
| Aminopyrimidine amides | Lck | Potent inhibition | |
| 2-Aminopyridine-based inhibitors | MAP4K4 | High potency |
Sigma Receptors
Substituted aminopyridines have also been identified as ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.
| Compound Class/Example | Target | Ki (nM) | Selectivity | Reference |
| 2-Aminopyridine derivatives | σ1 and σ2 | High affinity | Varies | [6] |
| (S)-L1 | σ1 | 11 | 15-fold over σ2 | [7] |
| (R)-L3 | σ1 | 58 | 3-fold over σ2 | [7] |
| (S)-L2 | σ1 | 81 | 63-fold over σ2 | [7] |
Signaling Pathways
The therapeutic effects of substituted aminopyridines are mediated through their modulation of key signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Experimental Protocols
To facilitate further research and validation, this section outlines the fundamental experimental protocols for assessing the interaction of substituted aminopyridines with their primary protein targets.
Whole-Cell Electrophysiology for Kv Channels
This protocol is used to measure the inhibitory effect of aminopyridine compounds on voltage-gated potassium currents in a cellular context.
1. Cell Preparation:
-
Culture cells expressing the Kv channel of interest (e.g., CHO or HEK cells) on glass coverslips.
-
On the day of recording, transfer a coverslip to a recording chamber mounted on an inverted microscope.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 Na2ATP (pH 7.2 with KOH).
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass micropipette (1-3 MΩ resistance).
-
Hold the cell membrane potential at -80 mV.
-
Elicit Kv currents by applying depolarizing voltage steps (e.g., to +50 mV for 100-500 ms).
-
After establishing a stable baseline current, perfuse the recording chamber with the external solution containing the test aminopyridine compound at various concentrations.
-
Record the current inhibition at each concentration.
4. Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the compound.
-
Plot the percentage of current inhibition against the compound concentration.
-
Fit the concentration-response curve with the Hill equation to determine the IC50 value.[4][8][9][10]
Kinase Inhibition Assay (e.g., JNK)
This biochemical assay measures the ability of substituted aminopyridines to inhibit the activity of a specific protein kinase.
1. Reagents and Materials:
-
Recombinant active kinase (e.g., JNK1).
-
Kinase substrate (e.g., a specific peptide).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer.
-
Test aminopyridine compounds.
-
384-well assay plates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).
2. Assay Procedure:
-
Add the test compound at various concentrations to the wells of the assay plate.
-
Add the kinase to the wells and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate using a suitable detection method.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to positive and negative controls.
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sigma Receptor Radioligand Binding Assay
This assay determines the binding affinity of substituted aminopyridines for sigma receptors.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing sigma receptors (e.g., brain tissue, cultured cells) in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a fresh buffer.
2. Binding Assay:
-
In a reaction tube, combine the membrane preparation, a radiolabeled ligand with known affinity for the sigma receptor (e.g., --INVALID-LINK---pentazocine for σ1), and the test aminopyridine compound at various concentrations.
-
To determine non-specific binding, a separate set of tubes is prepared with an excess of a non-radiolabeled sigma receptor ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Analyze the data using a competitive binding equation to determine the Ki (inhibitory constant) of the test compound.[11][12][13][14]
This technical guide provides a foundational understanding of the key protein targets of substituted aminopyridines. The presented data and protocols are intended to serve as a valuable resource for the scientific community to accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jneurosci.org [jneurosci.org]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kinase Inhibitor Screening using 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-(4-trifluoromethoxyphenyl)pyridine, hereafter referred to as Compound-TFMP , is a synthetic organic compound featuring a 2-aminopyridine scaffold. This structural motif is a common feature in a multitude of kinase inhibitors, where it often forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The presence of a trifluoromethoxy-substituted phenyl ring suggests potential for enhanced metabolic stability and specific hydrophobic interactions within the binding site.
These application notes provide a comprehensive overview and detailed protocols for utilizing Compound-TFMP in a representative kinase inhibitor screening cascade. The methodologies described herein are designed to characterize the compound's inhibitory potency, selectivity, and cellular activity against a panel of protein kinases. The protocols are based on established and widely used kinase assay technologies.
Hypothetical Kinase Inhibition Data
The following data represents a hypothetical screening of Compound-TFMP against a panel of selected kinases to illustrate its potential as a potent and selective inhibitor.
| Kinase Target | In Vitro IC50 (nM) | Cellular IC50 (nM) |
| Primary Target | ||
| MEK1 | 15 | 85 |
| Selectivity Panel | ||
| ERK2 | 850 | >1000 |
| p38α | 1200 | >1000 |
| JNK1 | >5000 | >5000 |
| CDK2 | >10000 | >10000 |
| VEGFR2 | 2500 | >5000 |
Signaling Pathway Context
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver in various human cancers. MEK1 is a central component of this pathway, making it an attractive target for therapeutic intervention.
MAPK/ERK Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro TR-FRET Biochemical Assay for MEK1 Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of Compound-TFMP against MEK1 kinase.[1]
Materials:
-
Recombinant human MEK1 enzyme
-
Biotinylated ERK1 (inactive) substrate
-
ATP
-
Compound-TFMP stock solution (10 mM in DMSO)
-
Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT
-
Detection Reagents:
-
Europium-labeled anti-phospho-ERK1 antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
Stop/Detection Buffer: 50 mM HEPES pH 7.5, 50 mM EDTA, 0.01% Brij-35
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a series of 3-fold serial dilutions of Compound-TFMP in DMSO, starting from a high concentration (e.g., 100 µM).
-
Compound Plating: Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing MEK1 kinase and biotinylated ERK1 substrate in the assay buffer.
-
Initiation of Kinase Reaction: Add 10 µL of the kinase/substrate mixture to each well. Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for MEK1.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination of Reaction: Add 10 µL of Stop/Detection Buffer containing the Europium-labeled anti-phospho-ERK1 antibody and SA-APC to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the Compound-TFMP concentration. Determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular Phospho-ERK1 ELISA
This protocol details a cell-based ELISA to measure the inhibition of MEK1 activity by Compound-TFMP in a relevant cancer cell line (e.g., A375, which has a BRAF mutation leading to constitutive MEK/ERK activation).[2]
Materials:
-
A375 human melanoma cell line
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound-TFMP stock solution (10 mM in DMSO)
-
Cell Lysis Buffer
-
ELISA plate pre-coated with a capture antibody for total ERK1
-
Detection antibody: Rabbit anti-phospho-ERK1 (Thr202/Tyr204)
-
HRP-conjugated anti-rabbit secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed A375 cells into a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of Compound-TFMP for 2 hours. Include DMSO-treated cells as a negative control.
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add 100 µL of cell lysis buffer to each well. Incubate on ice for 15 minutes.
-
ELISA Procedure: a. Transfer 100 µL of the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted phospho-ERK1 detection antibody to each well and incubate for 1 hour. e. Wash the plate three times with wash buffer. f. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour. g. Wash the plate five times with wash buffer. h. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. i. Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-ERK1 signal to a total ERK1 signal (from a parallel plate or using a duplexed assay). Plot the percent inhibition of ERK1 phosphorylation against the logarithm of Compound-TFMP concentration to determine the cellular IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor like Compound-TFMP.
Kinase Inhibitor Screening Workflow.
References
Protocol for Dissolving Aminopyridine Compounds for Cell-Based Assays
Application Note AP-2025-01
Audience: Researchers, scientists, and drug development professionals.
Introduction Aminopyridine compounds are a class of drugs with a wide range of biological activities, most notably as potassium channel blockers. Their use in cell-based assays is crucial for studying neurological disorders, cardiovascular conditions, and other physiological processes. However, their variable solubility can present a challenge for accurate and reproducible experimental results. This application note provides a detailed protocol for dissolving and handling aminopyridine compounds for use in cell-based assays, ensuring optimal compound stability and cell viability.
Data Presentation
Table 1: Solubility of Common Aminopyridine Compounds
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| 4-Aminopyridine | Water | 50 | ~531 | [1] |
| Water | 9.41 | 100 | [2] | |
| DMSO | 9.41 | 100 | [2] | |
| DMSO | 30 | ~319 | [3] | |
| Ethanol | 30 | ~319 | [3] | |
| PBS (pH 7.2) | 30 | ~319 | [3] | |
| 3,4-Diaminopyridine | DMSO | 22 | 201.59 | [4] |
| 2-Amino-4-fluoropyridine | DMSO | 100 | 891.98 | [5] |
Note: The solubility of aminopyridine compounds can be influenced by factors such as pH, temperature, and the presence of other solutes. It is recommended to perform a solubility test for the specific experimental conditions.
Table 2: Recommended Final Concentration of Solvents in Cell Culture Media
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | 0.1% - 0.5% | Can exhibit cytotoxic effects at higher concentrations. Always include a vehicle control with the same final DMSO concentration. |
| Ethanol | ≤ 0.1% | Can be more cytotoxic than DMSO for some cell lines. |
| Water/PBS | N/A | Generally non-toxic, but ensure sterility. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions
This protocol describes the preparation of a 100 mM stock solution of 4-Aminopyridine in DMSO. This can be adapted for other aminopyridine compounds and solvents based on their solubility as detailed in Table 1.
Materials:
-
4-Aminopyridine (or other aminopyridine compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM 4-Aminopyridine (MW: 94.12 g/mol ) stock solution, weigh out 9.41 mg of the compound.
-
Dissolution: a. Carefully transfer the weighed 4-Aminopyridine to a sterile amber vial. b. Add the desired volume of anhydrous DMSO (in this case, 1 mL). c. Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional but Recommended): a. If the application requires a sterile stock solution, filter the solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6] Aqueous solutions should not be stored for more than one day.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of a high-concentration stock solution to the final working concentration for treating cells in a 96-well plate format.
Materials:
-
High-concentration stock solution of the aminopyridine compound.
-
Appropriate cell culture medium.
-
Sterile microcentrifuge tubes.
-
Pipettes and sterile filter tips.
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Serial Dilutions: a. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. b. Important: To avoid precipitation of the compound, it is recommended to add the stock solution to the medium and mix immediately. Do not add the medium to the concentrated stock solution. c. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below the toxic level for the specific cell line being used (refer to Table 2).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent used for the stock solution to the cell culture medium. This is crucial to account for any effects of the solvent on the cells.
-
Cell Treatment: Add the prepared working solutions (and vehicle control) to the appropriate wells of the cell culture plate.
Mandatory Visualization
References
Application of Trifluoromethylpyridine Derivatives in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl group into the pyridine ring has been a pivotal strategy in modern agrochemical research, leading to the development of highly effective and selective herbicides, insecticides, and fungicides. The unique physicochemical properties conferred by the trifluoromethyl moiety—such as increased metabolic stability, enhanced lipophilicity, and altered electronic effects—have significantly improved the biological activity of these compounds.[1][2] This document provides detailed application notes, quantitative efficacy data, and experimental protocols for key trifluoromethylpyridine derivatives used in agriculture.
I. Herbicidal Applications: Acetyl-CoA Carboxylase (ACCase) Inhibitors
Trifluoromethylpyridine-containing herbicides, notably the aryloxyphenoxypropionates ("fops"), are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses.[3][4] This enzyme catalyzes a critical step in fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately plant death in susceptible grass species.[3]
Featured Herbicide: Fluazifop-P-butyl
Fluazifop-P-butyl is a selective, post-emergence herbicide valued for its excellent control of annual and perennial grass weeds in a variety of broadleaf crops.[3][5] The herbicidally active component is the (R)-enantiomer.[4]
Quantitative Herbicidal Efficacy Data
| Compound | Target Weed | Efficacy Metric | Value | Reference |
| Fluazifop-P-butyl | Urochloa plantaginea | Dry Mass Reduction | Effective at 80-200 g ha⁻¹ | [6][7] |
| Fluazifop-P-butyl | Cortaderia jubata | Effective Control | Achieved with fall applications | [5] |
| Fluazifop-P-butyl | Elytrigia repens | Cover Reduction | Significant reduction observed | [5] |
| Fluazifop-P-butyl | Bromus inermis | Growth Inhibition | Significantly weakened | [5] |
Experimental Protocols
Protocol 1: Synthesis of Fluazifop-P-butyl
This protocol outlines a common synthetic route to Fluazifop-P-butyl, starting from 2-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Hydroquinone
-
Butyl 2-bromopropionate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Synthesis of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol.
-
In a round-bottom flask, dissolve hydroquinone and potassium carbonate in DMF.
-
Add 2-chloro-5-(trifluoromethyl)pyridine to the mixture.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
-
Step 2: Synthesis of Butyl 2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate (Fluazifop-butyl).
-
In a separate flask, dissolve the product from Step 1 and potassium carbonate in DMF.
-
Add butyl 2-bromopropionate to the mixture.
-
Heat the reaction under reflux until the starting material is consumed (monitor by TLC).
-
Work up the reaction as described in Step 1.
-
Purify the final product by vacuum distillation or column chromatography to yield Fluazifop-butyl.
-
Protocol 2: Whole-Plant Post-Emergence Herbicidal Bioassay
This protocol is designed to assess the efficacy of trifluoromethylpyridine herbicides on target weed species.
Materials:
-
Test herbicide (e.g., Fluazifop-P-butyl) formulated for spraying.
-
Pots filled with a suitable soil mix.
-
Seeds of a susceptible grass weed (e.g., Avena fatua or Setaria viridis).
-
Seeds of a tolerant broadleaf crop (e.g., soybean or cotton) for selectivity assessment.
-
Greenhouse or controlled environment chamber.
-
Laboratory sprayer.
Procedure:
-
Planting and Growth:
-
Sow the seeds of the weed and crop species in separate pots.
-
Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Allow the plants to reach the 2-3 leaf stage.
-
-
Herbicide Application:
-
Prepare a series of herbicide dilutions to determine the dose-response.
-
Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a known volume per unit area.
-
Include an untreated control group for comparison.
-
-
Evaluation:
-
Return the treated plants to the greenhouse or growth chamber.
-
Assess herbicidal injury at 7, 14, and 21 days after treatment (DAT).
-
Visual injury can be rated on a scale of 0% (no effect) to 100% (plant death).
-
For quantitative assessment, harvest the above-ground biomass at 21 DAT, dry in an oven, and record the dry weight.
-
Calculate the GR50 (the dose required to reduce plant growth by 50%) from the dose-response data.
-
Visualizations
II. Insecticidal Applications: Modulators of Insect Feeding Behavior
Certain trifluoromethylpyridine derivatives act as potent insecticides by rapidly inhibiting the feeding behavior of sucking insects, such as aphids.[1] This antifeedant activity leads to starvation and eventual death of the pest.
Featured Insecticide: Flonicamid
Flonicamid is a selective insecticide that is highly effective against a wide range of aphid species and other sucking insects.[1][8] It acts as a chordotonal organ modulator, disrupting the insect's ability to feed.
Quantitative Insecticidal Efficacy Data
| Compound | Target Pest | Efficacy Metric | Value (ppm) | Reference |
| Flonicamid | Rhopalosiphum maidis | LC50 | 6.682 | [9] |
| Flonicamid | Aphis craccivora | LC50 | 10.272 | [9] |
| Flonicamid | Lipaphis erysimi | LC50 | 10.829 | [9] |
| Flonicamid | Uroleucon compositae | LC50 | 11.310 | [9] |
| Flonicamid | Brevicoryne brassicae | LC50 | 11.675 | [9] |
| Flonicamid | Aphis gossypii | LC50 | 14.204 | [9] |
| Flonicamid | Aphis gossypii | LC50 (48h) | 0.372 mg L⁻¹ | [10][11] |
| Flonicamid | Aphis craccivora | LC50 (24h) | 0.079 | [12] |
Experimental Protocols
Protocol 3: Synthesis of Flonicamid
This protocol describes the synthesis of Flonicamid from 4-trifluoromethylnicotinic acid.[13][14]
Materials:
-
4-trifluoromethylnicotinic acid
-
Thionyl chloride or triphosgene
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Toluene
-
Aminoacetonitrile hydrochloride
-
Sodium bicarbonate
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Synthesis of 4-trifluoromethylnicotinoyl chloride.
-
In a flask, suspend 4-trifluoromethylnicotinic acid in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (or a solution of triphosgene in toluene) to the mixture.
-
Heat the reaction mixture at 70-80°C for several hours until the reaction is complete (monitor by the cessation of gas evolution).
-
The resulting toluene solution of 4-trifluoromethylnicotinoyl chloride is used directly in the next step.
-
-
Step 2: Synthesis of Flonicamid.
-
In a separate flask, dissolve aminoacetonitrile hydrochloride and sodium bicarbonate in water.
-
Cool the aqueous solution in an ice bath.
-
Slowly add the toluene solution of 4-trifluoromethylnicotinoyl chloride from Step 1 to the cooled aqueous solution with vigorous stirring.
-
Allow the reaction to proceed for 2-3 hours, maintaining a low temperature.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain Flonicamid.
-
Protocol 4: Aphid Systemic and Contact Bioassay
This protocol can be used to evaluate the efficacy of insecticides like Flonicamid.
Materials:
-
Test insecticide (e.g., Flonicamid).
-
A susceptible aphid species (e.g., Myzus persicae or Aphis gossypii).
-
Host plants (e.g., cabbage or cotton seedlings).
-
Petri dishes, filter paper, and fine paintbrushes.
-
Laboratory sprayer.
Procedure:
-
Systemic Activity (Leaf-Dip Method):
-
Prepare a series of insecticide dilutions in water with a non-ionic surfactant.
-
Excise leaves from the host plants and dip them into the respective insecticide solutions for 10-30 seconds.
-
Allow the leaves to air dry.
-
Place a treated leaf in a Petri dish on a moist piece of filter paper.
-
Introduce a known number of aphids (e.g., 10-20) onto each leaf disc using a fine paintbrush.
-
Seal the Petri dishes and incubate them under controlled conditions.
-
Assess aphid mortality at 24, 48, and 72 hours after infestation.
-
-
Contact Activity (Spray Method):
-
Place a known number of aphids on a leaf in a Petri dish.
-
Spray the aphids directly with the insecticide solutions using a laboratory sprayer.
-
Include a control group sprayed only with water and surfactant.
-
After spraying, provide the aphids with an untreated leaf for feeding.
-
Assess mortality as described for the systemic assay.
-
Visualizations
III. Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)
A significant class of trifluoromethylpyridine-based fungicides functions by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[15][16] This disruption of cellular respiration is a broad-spectrum fungicidal mechanism.
Featured Fungicide: Fluopyram
Fluopyram is a pyridylethylbenzamide fungicide with a broad spectrum of activity against numerous fungal pathogens, including Sclerotinia spp., Botrytis spp., and powdery mildews.[16]
Quantitative Fungicidal Efficacy Data
| Compound | Target Pathogen | Efficacy Metric | Value (µg/mL) | Reference |
| Fluopyram | Fusarium virguliforme | Mean EC50 | 1.96 - 2.21 | [17][18] |
| Fluopyram | Fusarium brasiliense | Mean EC50 | 1.96 | [17][18] |
| Fluopyram | Fusarium tucumaniae | Mean EC50 | 0.25 | [17][18] |
| Fluopyram | Venturia inaequalis | EC50 | 0.17 | [19] |
| Fluopyram | Fusarium virguliforme | EC50 Range | 0.13 - 121.78 | [20] |
Experimental Protocols
Protocol 5: Synthesis of Fluopyram
This protocol details a synthetic route to Fluopyram, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.[2][21][22][23]
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
2-(Trifluoromethyl)benzoyl chloride
-
Triethylamine
-
Dichloromethane
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Synthesis of 2-acetonitrile-3-chloro-5-trifluoromethylpyridine.
-
React 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate in the presence of a base like sodium ethoxide in ethanol.
-
The resulting intermediate is then subjected to hydrolysis and decarboxylation using an acid (e.g., HCl) to yield 2-acetonitrile-3-chloro-5-trifluoromethylpyridine.
-
-
Step 2: Synthesis of 2-(2-aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine.
-
The product from Step 1 is reduced via catalytic hydrogenation. Dissolve the nitrile in a suitable solvent and add a Pd/C catalyst.
-
Carry out the hydrogenation under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the amine intermediate.
-
-
Step 3: Synthesis of Fluopyram.
-
Dissolve the amine from Step 2 in dichloromethane and add triethylamine.
-
Cool the mixture in an ice bath and slowly add a solution of 2-(trifluoromethyl)benzoyl chloride in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Fluopyram.
-
Protocol 6: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is for determining the EC50 value of SDHI fungicides against pathogenic fungi.
Materials:
-
Test fungicide (e.g., Fluopyram).
-
A susceptible fungal pathogen (e.g., Botrytis cinerea or Sclerotinia sclerotiorum).
-
Potato Dextrose Agar (PDA).
-
Acetone or DMSO for stock solution preparation.
-
Sterile Petri dishes.
-
Cork borer.
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of the test fungicide in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing culture of the target fungus on PDA, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation and Evaluation:
-
Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
When the mycelial growth in the control plates has reached a significant diameter, measure the colony diameter in two perpendicular directions for all treatments.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value (the effective concentration that inhibits mycelial growth by 50%) by probit analysis or by plotting the inhibition percentage against the log of the concentration.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invasive.org [invasive.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. entomoljournal.com [entomoljournal.com]
- 13. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 14. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 15. fao.org [fao.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Frontiers | Fluopyram Sensitivity and Functional Characterization of SdhB in the Fusarium solani Species Complex Causing Soybean Sudden Death Syndrome [frontiersin.org]
- 18. Fluopyram Sensitivity and Functional Characterization of SdhB in the Fusarium solani Species Complex Causing Soybean Sudden Death Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests [scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]
- 22. Fluopyram and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 23. CN109293565A - A kind of preparation method of fluopyram - Google Patents [patents.google.com]
Application Notes and Protocols for In Vivo Experimental Design of Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridine and its derivatives represent a class of compounds primarily known for their action as potassium channel blockers.[1][2][3] This mechanism of action leads to the prolongation of action potentials, enhanced neurotransmitter release, and restoration of nerve conduction in demyelinated axons.[4][5] These properties have led to their investigation and use in various neurological conditions, most notably multiple sclerosis (MS), as well as in other areas such as neurodegenerative diseases and parasitic infections.[5][6][7] This document provides detailed application notes and protocols for the in vivo experimental design to study aminopyridine derivatives, focusing on pharmacokinetic analysis, toxicity assessment, and efficacy evaluation in a relevant disease model.
Key In Vivo Experiments
A thorough in vivo evaluation of novel aminopyridine derivatives typically involves a tiered approach, including:
-
Acute Toxicity Studies: To determine the safety profile and dose range for subsequent experiments.
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Efficacy Studies: To assess the therapeutic potential of the compound in a relevant animal model of disease.
Protocol 1: Acute Oral Toxicity Assessment in Rodents (OECD 423 Guideline)
This protocol outlines the acute toxic class method for assessing the oral toxicity of aminopyridine derivatives.[8][9][10]
Objective
To determine the acute oral toxicity (and estimate the LD50) of an aminopyridine derivative.
Materials
-
Aminopyridine derivative
-
Vehicle for administration (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Healthy, young adult rodents (rats or mice), single-sex (typically females).[8]
-
Oral gavage needles
-
Animal balance
-
Standard laboratory animal caging and husbandry supplies
Methodology
-
Animal Preparation: Acclimatize animals to the laboratory conditions for at least 5 days.[11] House animals in standard cages with free access to food and water, except for a brief fasting period before dosing.
-
Dose Preparation: Prepare a homogenous solution or suspension of the test compound in the chosen vehicle.
-
Dosing Procedure:
-
Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with water still available.[8]
-
Weigh each animal and administer the test substance at the appropriate dose volume via oral gavage.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[8]
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record mortality and the time of death.
-
-
Data Analysis: The classification of toxicity is determined by the number of animals that die at a given dose level, following the OECD 423 guideline flowchart.
Experimental Workflow
Protocol 2: Pharmacokinetic (PK) Study in Rodents
This protocol describes a typical single-dose pharmacokinetic study of an aminopyridine derivative in rodents.[2][12]
Objective
To determine the key pharmacokinetic parameters of an aminopyridine derivative after intravenous (IV) and oral (PO) administration.
Materials
-
Aminopyridine derivative
-
Vehicle for IV and PO administration
-
Healthy adult rodents (rats or mice)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Methodology
-
Animal Groups: Divide animals into two main groups: intravenous (IV) and oral (PO) administration. Further subdivide each group for different time points of blood collection (typically 3-4 animals per time point).
-
Dosing:
-
IV Administration: Administer a single bolus dose of the compound solution via the tail vein.
-
PO Administration: Administer a single dose of the compound solution or suspension via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the aminopyridine derivative in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Data Analysis:
-
Plot plasma concentration-time curves for both IV and PO routes.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the oral dose.
-
-
Experimental Workflow
Protocol 3: Efficacy Evaluation in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol details the induction of EAE in mice, a common model for multiple sclerosis, and the subsequent evaluation of an aminopyridine derivative's efficacy.[1][13][14][15]
Objective
To assess the therapeutic efficacy of an aminopyridine derivative in ameliorating the clinical signs of EAE.
Materials
-
Aminopyridine derivative
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Female C57BL/6 mice (8-12 weeks old)
-
Syringes and needles
-
Rotarod apparatus
-
Beam walking apparatus
Methodology
-
EAE Induction:
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Treatment:
-
Initiate treatment with the aminopyridine derivative (e.g., daily oral gavage or intraperitoneal injection) upon the onset of clinical signs (therapeutic regimen) or from the day of immunization (prophylactic regimen).
-
Include a vehicle-treated control group.
-
-
Motor Function Assessment:
-
Rotarod Test:
-
Beam Walking Test:
-
Train mice to traverse a narrow beam.
-
After disease onset, record the time taken to cross the beam and the number of foot slips.
-
-
-
Data Analysis:
-
Compare the mean clinical scores between the treated and control groups over time.
-
Analyze the differences in rotarod performance (latency to fall) and beam walking ability (time and errors) between the groups.
-
Statistical analysis (e.g., two-way ANOVA for clinical scores, t-test or ANOVA for motor tests) should be performed.
-
Experimental Workflow
Signaling Pathways of Aminopyridine Derivatives
The primary mechanism of action of aminopyridine derivatives is the blockade of voltage-gated potassium (Kv) channels.[2][17] This leads to a cascade of downstream effects that are crucial for their therapeutic action.
Primary Mechanism: Potassium Channel Blockade
Aminopyridines physically obstruct the pore of Kv channels, thereby inhibiting the outward flow of potassium ions during membrane repolarization.[17] This results in a prolongation of the action potential duration in neurons.
Downstream Signaling
-
Increased Intracellular Calcium: The prolonged depolarization of the presynaptic terminal leads to an extended opening of voltage-gated calcium channels (VGCCs).[12][13][18] This results in an increased influx of calcium ions into the presynaptic neuron.
-
Enhanced Neurotransmitter Release: The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to an enhanced release of neurotransmitters such as acetylcholine, glutamate, and norepinephrine into the synaptic cleft.[4][11][16]
-
Restoration of Nerve Conduction: In demyelinated axons, the exposure of juxtaparanodal Kv channels can lead to current leakage and conduction block. By blocking these channels, aminopyridines can help to restore action potential propagation across the demyelinated segment.[5]
-
Immunomodulatory Effects: Some studies suggest that aminopyridines may also have immunomodulatory effects, potentially by affecting potassium channels on immune cells like T-cells and microglia, which can influence their activation and cytokine production.[6][17][19]
Signaling Pathway Diagram
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between different aminopyridine derivatives and with the parent compound.
Table 1: Acute Toxicity of Aminopyridine Derivatives
| Compound | Animal Model | Route | LD50 (mg/kg) | Reference(s) |
| 2-Aminopyridine | Mouse | Oral | 21 | [4] |
| 3-Aminopyridine | Mouse | IP | 28 | [4] |
| 4-Aminopyridine | Rat | Oral | 21 | [4] |
| 4-AP Derivative X | Mouse | Oral | >1500 | [7] |
Table 2: Pharmacokinetic Parameters of Aminopyridine Derivatives
| Compound | Animal Model | Route | Cmax (µM) | Tmax (h) | t1/2 (h) | AUC (µM·min) | F (%) | Reference(s) |
| Compound 1 | Mouse | PO | 1.92 | 1 | 2.53 | 359.3 | 69 | [12] |
| Compound 1 | Mouse | IV | - | - | 0.87 | 103.4 | - | [12] |
| Compound 2 | Mouse | PO | 3.34 | 0.5 | 2.96 | 313.6 | 59.7 | [12] |
| Compound 2 | Mouse | IV | - | - | 0.68 | 105.1 | - | [12] |
| Compound 3 | Rat | PO | - | - | 6.5 | 6880 | >100 | [12] |
| Compound 3 | Rat | IV | - | - | 8 | 789 | - | [12] |
Table 3: Efficacy of Aminopyridine Derivatives in the EAE Model
| Compound | Animal Model | Treatment Regimen | Max. Clinical Score (vs. Vehicle) | Improvement in Rotarod Performance | Reference(s) |
| 4-Aminopyridine | C57BL/6 Mice | Therapeutic | No significant change | Significant improvement | [6] |
| 4-AP Derivative 4b | Mice | Therapeutic | Not specified | Improved memory process | [10] |
| 4-AP Derivative 4c | Mice | Therapeutic | Not specified | Improved memory process | [10] |
Conclusion
The in vivo experimental design for studying aminopyridine derivatives requires a systematic approach encompassing toxicity, pharmacokinetics, and efficacy. The detailed protocols provided herein serve as a guide for researchers to conduct robust preclinical studies. The primary mechanism of action via potassium channel blockade and subsequent enhancement of neurotransmitter release provides a clear rationale for their therapeutic potential in neurological disorders. Future research should focus on developing derivatives with improved safety profiles, favorable pharmacokinetic properties, and enhanced efficacy in relevant disease models.
References
- 1. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhancement of synaptic transmission by 4-aminopyridine in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current status of studies of aminopyridines in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immunologyresearchjournal.com [immunologyresearchjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mobilization of Calcium from Intracellular Stores, Potentiation of Neurotransmitter-Induced Calcium Transients, and Capacitative Calcium Entry by 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [3,4-Diaminopyridine and 4-aminopyridine evoked neurotransmitter release - Huang - Acta Pharmacologica Sinica [chinaphar.com]
- 17. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of 4-aminopyridine on calcium action potentials and calcium current under voltage clamp in spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine in high-throughput screening (HTS) campaigns. While specific HTS data for this compound is not extensively published, the 2-amino-5-arylpyridine scaffold is a well-established pharmacophore in drug discovery. Analogous compounds have been identified as potent modulators of various biological targets, including protein kinases and G-protein coupled receptors.[1][2] This document outlines a putative application of this compound as a kinase inhibitor, providing detailed protocols for a primary HTS assay, a secondary validation assay, and a cell-based assay to assess its biological activity.
Introduction to this compound
This compound is a substituted aminopyridine derivative. The 2-aminopyridine moiety is a common feature in many biologically active compounds and approved drugs. The trifluoromethoxy group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Given the prevalence of the 2-amino-5-arylpyridine scaffold in kinase inhibitors, this compound represents a promising candidate for screening against various protein kinases, particularly those implicated in oncology and inflammatory diseases.
Putative Biological Target: Tyrosine Kinase XYZ
For the context of the following protocols, we will consider a hypothetical Tyrosine Kinase XYZ, a key enzyme in a cancer-related signaling pathway, as the putative biological target for this compound.
Data Summary
The following table summarizes hypothetical quantitative data for this compound and control compounds in the described assays.
| Compound | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) in TR-FRET Assay | EC50 (nM) in Cell-Based Assay |
| This compound | 85% | 75 | 500 |
| Staurosporine (Positive Control) | 98% | 5 | 20 |
| DMSO (Negative Control) | 2% | > 10,000 | > 10,000 |
Experimental Protocols
Primary High-Throughput Screening: TR-FRET Kinase Assay
This protocol is designed for the rapid screening of a large compound library to identify potential inhibitors of Tyrosine Kinase XYZ.
Objective: To identify compounds that inhibit the kinase activity of Tyrosine Kinase XYZ by more than 50% at a single concentration.
Materials:
-
Tyrosine Kinase XYZ (recombinant)
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
Compound library, including this compound
-
Staurosporine (positive control)
-
DMSO (negative control)
Procedure:
-
Prepare a stock solution of this compound and other library compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate to achieve a final concentration of 10 µM.
-
Add 5 µL of Tyrosine Kinase XYZ solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer with EDTA.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Secondary Assay: Dose-Response and IC50 Determination
This protocol is used to confirm the activity of "hits" from the primary screen and to determine their potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) of active compounds.
Procedure:
-
Prepare serial dilutions of the hit compounds (including this compound) in DMSO, typically in a 10-point, 3-fold dilution series.
-
Follow the same procedure as the primary TR-FRET assay, but with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Inhibition of Cellular Phosphorylation
This protocol assesses the ability of the compound to inhibit the activity of Tyrosine Kinase XYZ in a cellular context.
Objective: To measure the inhibition of growth factor-induced phosphorylation of a downstream substrate of Tyrosine Kinase XYZ in a relevant cancer cell line.
Materials:
-
Cancer cell line expressing Tyrosine Kinase XYZ (e.g., a human lung adenocarcinoma cell line).
-
Cell culture medium and supplements.
-
Growth factor to stimulate the Tyrosine Kinase XYZ pathway.
-
Lysis buffer.
-
ELISA-based assay kit for detecting the phosphorylated substrate.
-
96-well clear-bottom plates.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound for 2 hours.
-
Stimulate the cells with the appropriate growth factor for 15 minutes.
-
Aspirate the medium and lyse the cells.
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the substrate.
-
Follow the ELISA kit manufacturer's instructions to detect the level of the phosphorylated substrate.
-
Read the absorbance on a plate reader.
-
Calculate the percent inhibition of phosphorylation for each concentration and determine the EC50 value.
Conclusion
The provided application notes and protocols outline a systematic approach for evaluating this compound as a potential kinase inhibitor using high-throughput screening methods. While the specific biological target and activity data presented here are hypothetical, the experimental workflows are based on established and widely used methodologies in drug discovery. These protocols can be adapted for screening this compound against a variety of other biological targets. Further investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development with Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents.[1][2][3] Their diverse structures and ability to interact with a wide range of biological targets make them a promising source for the discovery of novel drugs, particularly in oncology.[2][4][5] The development of effective anticancer agents often involves the identification of compounds that can modulate specific signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[6] This document provides detailed application notes and protocols for the development of cell-based assays to screen and characterize novel heterocyclic compounds, with a focus on their effects on key cancer-related signaling pathways.
I. Featured Heterocyclic Compound & Target Pathway
For the purpose of these application notes, we will focus on a hypothetical novel heterocyclic compound, "Compound X" , designed to target the PI3K/Akt/mTOR signaling pathway . This pathway is frequently hyperactivated in various cancers, playing a critical role in cell growth, proliferation, and survival.[7][8]
II. Experimental Workflows
A logical workflow is crucial for the efficient evaluation of novel compounds. The following diagram outlines a typical screening and characterization cascade.
Caption: A general experimental workflow for screening and characterizing novel heterocyclic compounds.
III. Experimental Protocols
A. Protocol 1: Cell Viability Assay (MTT Assay)
This assay provides an initial assessment of the cytotoxic or cytostatic effects of the novel heterocyclic compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Novel heterocyclic compounds (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the novel heterocyclic compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Presentation:
| Compound | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle | 0 | 1.25 | 100 |
| Compound X | 0.1 | 1.18 | 94.4 |
| Compound X | 1 | 0.85 | 68.0 |
| Compound X | 10 | 0.42 | 33.6 |
| Compound X | 100 | 0.15 | 12.0 |
B. Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay determines if the observed decrease in cell viability is due to the induction of apoptosis. It measures the activity of caspases 3 and 7, which are key executioner caspases.
Materials:
-
Cells treated as in the viability assay
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the heterocyclic compounds for 24-48 hours as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Presentation:
| Compound | Concentration (µM) | Luminescence (RLU) | Fold Induction of Caspase-3/7 Activity |
| Vehicle | 0 | 15,230 | 1.0 |
| Compound X | 1 | 48,736 | 3.2 |
| Compound X | 10 | 125,409 | 8.2 |
| Compound X | 100 | 251,890 | 16.5 |
C. Protocol 3: Cellular Kinase Assay (Phospho-Akt ELISA)
This assay is used to determine if the heterocyclic compound inhibits the phosphorylation of a key protein in the target pathway, in this case, Akt.
Materials:
-
Cells treated with compounds for a shorter duration (e.g., 1-6 hours)
-
Cell lysis buffer
-
Phospho-Akt (Ser473) ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds for the desired time.
-
Cell Lysis: Lyse the cells according to the ELISA kit protocol.[9]
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the amount of phosphorylated Akt in each sample.[9]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
Data Presentation:
| Compound | Concentration (µM) | p-Akt Level (Absorbance) | % Inhibition of Akt Phosphorylation |
| Vehicle | 0 | 0.98 | 0 |
| Compound X | 0.1 | 0.85 | 13.3 |
| Compound X | 1 | 0.52 | 46.9 |
| Compound X | 10 | 0.21 | 78.6 |
D. Protocol 4: Reporter Gene Assay
Reporter gene assays are used to measure the activity of a specific signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase, GFP) under the control of a response element for a key transcription factor in the pathway.[10][11]
Materials:
-
Cell line stably transfected with a reporter construct (e.g., NF-κB-luciferase)
-
Novel heterocyclic compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with the compounds for 6-24 hours.
-
Cell Lysis and Luciferase Assay: Perform the luciferase assay according to the manufacturer's protocol.[9]
-
Data Acquisition: Measure the luminescence.
Data Presentation:
| Compound | Concentration (µM) | Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| Vehicle | 0 | 543,210 | 0 |
| Compound X | 1 | 412,876 | 24.0 |
| Compound X | 10 | 154,321 | 71.6 |
| Compound X | 100 | 65,432 | 88.0 |
E. Protocol 5: Immunofluorescence for Protein Localization
This technique allows for the visualization of the subcellular localization of a target protein, which can change upon pathway activation or inhibition.[12][13]
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-phospho-Akt)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds.
-
Fixation and Permeabilization: Fix and permeabilize the cells.[14]
-
Blocking: Block non-specific antibody binding.[12]
-
Antibody Staining: Incubate with primary and then secondary antibodies.[13][14]
-
Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope.
Data Presentation: Data is typically presented as images showing the localization of the protein of interest. Quantitative analysis can be performed using image analysis software to measure fluorescence intensity in different cellular compartments.
IV. Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory point of Compound X.
Caption: A simplified diagram of the MAPK signaling pathway, often cross-regulated with the PI3K/Akt pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols - Reporter Gene Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 13. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyridines are a critical class of reagents and building blocks in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into the pyridine ring can significantly alter the physicochemical properties of molecules, including their pKa, metabolic stability, and binding affinity to biological targets. However, the unique reactivity and potential hazards associated with these compounds necessitate strict adherence to proper handling and storage procedures to ensure the safety of laboratory personnel and the integrity of the chemical materials. These application notes provide detailed protocols and guidelines for the safe handling, storage, and disposal of fluorinated pyridines, as well as protocols for their use in common synthetic transformations.
Safety, Handling, and Storage
Proper handling and storage of fluorinated pyridines are essential to mitigate risks associated with their reactivity, flammability, and potential toxicity.
General Safety Precautions
-
Engineering Controls: All work with fluorinated pyridines should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended. Always inspect gloves before use and practice proper glove removal technique to avoid skin contact.[2]
-
Body Protection: A flame-resistant lab coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also advised.[3]
-
-
Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in areas where these chemicals are handled. Wash hands thoroughly after handling.[2]
Storage Procedures
Fluorinated pyridines should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[3][4] Containers should be kept tightly sealed to prevent exposure to moisture and air.[4] It is recommended to store them in a flammables-area.[4]
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert, dry substance such as sand or vermiculite.[4] Use non-sparking tools to collect the absorbed material into a sealed container for proper waste disposal.[4]
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
-
Data Presentation
The following table summarizes key quantitative data for common fluorinated pyridines to facilitate easy comparison.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Storage Recommendations | Incompatible Materials |
| 2-Fluoropyridine | 372-48-5 | C₅H₄FN | 97.09 | 125.9 | 28.3 | Store in a cool, dry, well-ventilated area away from heat and ignition sources.[2][5] | Strong oxidizing agents, strong acids.[6] |
| 3-Fluoropyridine | 372-47-4 | C₅H₄FN | 97.09 | ~106-108 | 13 | Store in a cool, dry, well-ventilated, flammables-area in a tightly closed container.[1][4] | Strong oxidizing agents, strong acids.[4] |
| 4-Fluoropyridine | 694-52-0 | C₅H₄FN | 97.09 | ~105-108 | N/A | Store at room temperature in a cool, dark place (<15°C is recommended).[7] Hygroscopic.[7] | Strong oxidizing agents, strong acids. |
| Pentafluoropyridine | 700-16-3 | C₅F₅N | 169.05 | ~84 | 23 | Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3] | Strong oxidizing agents, strong acids. |
Experimental Protocols
Fluorinated pyridines are versatile substrates in a variety of cross-coupling reactions. Below are detailed protocols for two common and powerful transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a Fluorinated Pyridine
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a fluorinated pyridine with an aryl boronic acid.
Materials:
-
Fluorinated pyridine (e.g., 2-Fluoropyridine-3-boronic acid)
-
Aryl halide (e.g., 4-Bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the fluorinated pyridine derivative (e.g., 2-Fluoropyridine-3-boronic acid, 1.2 equivalents).
-
Add the aryl halide (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of approximately 0.2 M.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 120 °C) for a specified time (typically 15 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up: Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination of a Fluorinated Pyridine
This protocol provides a general method for the palladium-catalyzed amination of a fluorinated aryl halide.
Materials:
-
Fluorinated aryl halide (e.g., 2-Bromo-5-fluoropyridine)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 equivalent).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 4 mol%).
-
Add the base (e.g., Sodium tert-butoxide, 1.4 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Add the amine (1.2 equivalents) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Waste Disposal
Proper disposal of fluorinated pyridine waste is crucial to prevent environmental contamination.
-
Segregation: All waste containing fluorinated pyridines should be collected in a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Quenching: For reaction work-ups containing residual pyridine bases, the reaction mixture can be carefully quenched with a dilute acid solution (e.g., 1 M HCl) to form the corresponding water-soluble salt, which can then be separated in the aqueous layer.
-
Disposal: The collected halogenated waste must be disposed of through your institution's Environmental Health & Safety (EHS) office for incineration at a licensed hazardous waste facility. Never pour fluorinated pyridine waste down the drain.
Mandatory Visualizations
Caption: Logical workflow for the safe handling and storage of fluorinated pyridines.
Caption: Experimental workflow for a microwave-assisted Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Aminopyridine Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aminopyridine derivatives are foundational building blocks in medicinal chemistry, valued for their ability to impart desirable pharmacological properties to molecules.[1][2] Their versatile reactivity allows for the construction of complex heterocyclic systems, making them key intermediates in the synthesis of a wide array of pharmaceutical agents.[3][4] These compounds are integral to the development of drugs targeting a range of conditions, from inflammatory diseases to neurological disorders.[5][6][7] This document provides detailed application notes and experimental protocols for the use of aminopyridine intermediates in the synthesis of notable pharmaceuticals and through common palladium-catalyzed cross-coupling reactions.
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Aminopyridines are crucial in the synthesis of the "oxicam" class of NSAIDs. The following protocols detail the synthesis of Piroxicam and Tenoxicam, where 2-aminopyridine serves as a key nucleophile.
Application Note: Synthesis of Piroxicam
Piroxicam is a widely used NSAID for treating pain and inflammation associated with arthritis.[8] Its synthesis involves the condensation of a β-keto ester with 2-aminopyridine.[9][10] A notable advancement in this synthesis is the use of a 2-methoxyethyl ester intermediate, which helps to minimize the formation of highly colored byproducts that are difficult to remove.[9][11]
Reaction Scheme: Piroxicam Synthesis
Caption: Synthesis of Piroxicam via condensation.
Experimental Protocol: Synthesis of Piroxicam
This protocol is adapted from the synthesis using the 2-methoxyethyl ester intermediate.[10][11]
Materials:
-
2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
-
2-Aminopyridine
-
Xylene
-
Acetone
-
Water
-
Hexane
-
Activated Carbon
-
Dimethylacetamide
Procedure:
-
Combine 2-methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (0.089 mole) and 2-aminopyridine (0.098 mole) in 500 ml of xylene in a reaction flask equipped with a condenser and a Dean-Stark trap.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the co-distillation of the 2-methoxyethanol byproduct with xylene.
-
Continue refluxing until the reaction is substantially complete, typically for 16-24 hours.
-
Cool the reaction mixture in an ice bath to precipitate the crude Piroxicam.
-
Filter the solids, using hexane for transfer and washing.
-
Dry the crude product in vacuo at 45°C.
-
For purification, dissolve the crude Piroxicam (25 g) in 190 ml of dimethylacetamide at 70-75°C.
-
Treat with activated carbon (1.26 g) at 75-80°C and filter through diatomaceous earth.
-
To the filtrate, add a pre-cooled (5-10°C) mixture of 173 ml of acetone and 173 ml of water to induce crystallization.
-
Cool the mixture to 5°C and stir for one hour.
-
Filter the purified Piroxicam, wash with a cold 1:1 acetone/water solution, followed by cold acetone, and then dry in vacuo at 50°C.
| Parameter | Value | Reference |
| Reactant 1 | 2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | [10] |
| Reactant 2 | 2-Aminopyridine | [10] |
| Solvent | Xylene | [10] |
| Temperature | 115-175°C (Reflux) | [10] |
| Reaction Time | 16-24 hours | [10] |
| Yield (Crude) | ~96% | [11] |
Application Note: Synthesis of Tenoxicam
Tenoxicam is another potent NSAID used for the management of pain and inflammation in rheumatic diseases.[12][13] The synthesis involves the condensation of a thienothiazine derivative with 2-aminopyridine in the presence of a base.[14]
Reaction Scheme: Tenoxicam Synthesis
Caption: Synthesis of Tenoxicam via amidation.
Experimental Protocol: Synthesis of Tenoxicam
This protocol is based on a patented method for the preparation of Tenoxicam.[14]
Materials:
-
Methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide ("Tenoxicam first compound")
-
2-Aminopyridine
-
Sodium Carbonate (anhydrous)
-
Xylene
-
Methanol
-
Water
-
Sodium Hydroxide
-
Activated Carbon
-
Hydrochloric Acid (20%)
Procedure:
-
In a three-necked flask, add the Tenoxicam first compound (8.2 mmol), 2-aminopyridine (9 mmol), and anhydrous sodium carbonate (24.6 mmol) to 80 ml of xylene.
-
Heat the mixture to 120°C and stir for 17 hours.
-
After the reaction, cool the mixture to 15°C and allow it to crystallize for 5 hours.
-
Filter the precipitated crude product and dry the filter cake.
-
For purification, add the dried crude product to a mixed solution of 28 ml of methanol, 7 ml of water, and 0.33 g of sodium hydroxide.
-
Heat the mixture to dissolve the solids, then add 0.5 g of activated carbon for decolorization.
-
Filter the hot solution.
-
Adjust the pH of the filtrate to 3.0 with 20% hydrochloric acid.
-
Allow the solution to stand at 5°C for 10 hours to crystallize the pure product.
-
Filter the yellow solid, dry, and characterize.
| Parameter | Value | Reference |
| Reactant 1 | Tenoxicam first compound (8.2 mmol) | [14] |
| Reactant 2 | 2-Aminopyridine (9 mmol) | [14] |
| Base | Sodium Carbonate (24.6 mmol) | [14] |
| Solvent | Xylene | [14] |
| Temperature | 120°C | [14] |
| Reaction Time | 17 hours | [14] |
| Yield | 85.8% | [14] |
Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of aminopyridines is often achieved through powerful C-N and C-C bond-forming reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are indispensable in modern drug discovery.
Application Note: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15] It is particularly useful for coupling halo-pyridines with a wide range of primary and secondary amines, providing access to diverse N-substituted aminopyridines.[16] The choice of palladium precursor, ligand, and base is critical for achieving high yields.[16]
General Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
General Protocol: Buchwald-Hartwig Amination of Bromopyridines
This is a general protocol and may require optimization for specific substrates.[16][17]
Materials:
-
Bromopyridine derivative (e.g., 6-Bromopyridin-3-amine) (1.0 equiv)
-
Amine coupling partner (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the bromopyridine, palladium precursor, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine coupling partner.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Component | Example | Typical Range | Reference |
| Pd Catalyst | Pd₂(dba)₃ | 2-5 mol % | [18] |
| Ligand | Xantphos | 4-10 mol % | [18] |
| Base | Cs₂CO₃ | 1.5-2.0 equiv | [18] |
| Solvent | Toluene | - | [18] |
| Temperature | 100 °C | 80-110 °C | [18] |
| Time | 12 h | 4-24 h | [18] |
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[19] For aminopyridines, this reaction is a powerful tool for C-C bond formation, enabling the synthesis of biaryl structures common in pharmaceuticals. Challenges can arise from catalyst inhibition by the pyridine and amino nitrogens, making ligand selection crucial.[20]
General Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
General Protocol: Suzuki-Miyaura Coupling of Amino-bromopyridines
This is a general protocol and may require optimization for specific substrates.[20][21][22]
Materials:
-
Amino-bromopyridine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
In a Schlenk flask, combine the amino-bromopyridine, arylboronic acid, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 85-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Component | Example | Typical Range | Reference |
| Substrate | 3-Amino-5-bromopyridine | - | [21] |
| Boronic Acid | Phenylboronic acid | 1.2-1.5 equiv | [23] |
| Pd Catalyst | Pd(PPh₃)₄ | 1-5 mol % | [21] |
| Base | K₂CO₃ | 2.0-3.0 equiv | [21] |
| Solvent | 1,4-Dioxane/Water (4:1) | - | [21] |
| Temperature | 85-95 °C | 80-110 °C | [21] |
| Time | 15-24 h | 12-24 h | [21] |
Conclusion
Aminopyridine intermediates are indispensable tools in pharmaceutical synthesis, offering a reliable scaffold for creating diverse and potent drug candidates. The protocols outlined here for the synthesis of established drugs like Piroxicam and Tenoxicam, as well as for fundamental cross-coupling reactions, demonstrate the practical application of these valuable building blocks. Mastery of these synthetic methods is essential for researchers and scientists in the field of drug development. Further exploration into novel aminopyridine derivatives and their reactions will undoubtedly continue to fuel innovation in medicinal chemistry.[2]
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. article.sciencepg.com [article.sciencepg.com]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4289879A - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 10. EP0049099A2 - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 11. EP0076643A1 - Processes for preparing piroxicam and intermediates leading thereto - Google Patents [patents.google.com]
- 12. Tenoxicam | C13H11N3O4S2 | CID 54677971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Analogues and derivatives of tenoxicam. 1. Synthesis and antiinflammatory activity of analogues with different residues on the ring nitrogen and the amide nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN101619070B - Preparation method of tenoxicam - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration and Dosing of Pyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration and dosing of pyridine-based compounds. The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved drugs due to its ability to enhance pharmacokinetic properties such as metabolic stability, permeability, and target binding.[1][2][3][4] Pyridine and its derivatives are explored for a vast range of therapeutic applications, including anticancer, anti-inflammatory, and anti-infective agents.[5][6][7]
These guidelines are intended to offer a framework for preclinical evaluation, summarizing key quantitative data from existing studies and providing standardized protocols for efficacy, pharmacokinetic, and toxicology assessments.
Quantitative Data Summary
The following tables summarize pharmacokinetic and toxicological data for pyridine and representative pyridine-based compounds from various preclinical studies. This data is crucial for designing effective in vivo experiments and for dose selection.
Table 1: Pharmacokinetic Parameters of Pyridine-Based Compounds in Animal Models
| Compound | Animal Model | Dose & Route | Plasma Half-life (t½) | Clearance (CL) | Volume of Distribution (Vss) | Key Findings & Reference |
| Pyridine | Sprague-Dawley Rat | 100 mg/kg, Intraperitoneal (IP) | 7 hours | Not Reported | Not Reported | Well-distributed in tissues, with concentrations highest in the kidney, followed by liver, plasma, and lung.[8] |
| Pyridine | Sprague-Dawley Rat | 200 ppm, Inhalation (3 days, 8h/day) | 8 hours | Not Reported | Not Reported | Pharmacokinetics were not affected by co-exposure to acetone.[8] |
| Compound 20 (Pyridine-based NCINI) | Rat | Intravenous (IV) | Similar in intact and bile-duct cannulated rats | Low to moderate | Not Reported | Favorable pharmacokinetic profile with minimized excretion into the biliary tract.[9] |
| Imidazo[1,2-a]pyridine derivative | Rodent Models | 1-5 mg/kg IV; 10-50 mg/kg Oral (PO) | Not Specified | Not Specified | Not Specified | These studies are crucial for optimizing dosing regimens and predicting clinical outcomes.[10] |
Table 2: Toxicology Data for Pyridine and its Derivatives in Animal Models
| Compound | Animal Model | Dose & Route | Duration | Key Toxicological Findings | NOAEL / LD50 | Reference |
| Pyridine | F344 Rat | 12.5 - 200 mg/kg/day, Oral Gavage | 13 weeks | Animal deaths occurred at 100 and 200 mg/kg/day doses. | Not specified | [11] |
| Pyridine | F344/N Rat | 50 mg/kg/day, Oral Gavage | 90 days | Inflammatory hepatic lesions (bile duct proliferation, vacuolated hepatocytes). | 1 mg/kg/day (for liver effects) | [12][13] |
| Pyridine | B6C3F1 Mouse | Up to 1,000 mg/kg, Oral Gavage | Single Dose | No evidence of chromosomal damage in the micronucleus test. | Not applicable | [12][13] |
| Thiazolidinone derivatives (5, 7, 16) | BALB/c Mouse | 2000 mg/kg, Oral | Single Dose | No mortality, adverse effects, or significant changes in liver and kidney function markers observed over 14 days. | Not toxic at 2000 mg/kg | [14] |
| Pyridine | Wistar Rat | 500 ppm, Drinking Water | 13 weeks | Increased incidences of liver lesions (pigmentation, centrilobular degeneration). | 100 ppm (based on body weight changes) | [11] |
Experimental Protocols
The following protocols provide standardized methodologies for the in vivo evaluation of novel pyridine-based compounds.
Protocol 1: Formulation and Administration of Compounds
Objective: To prepare and administer pyridine-based compounds to animal models via common routes.
Materials:
-
Test compound (pyridine derivative)
-
Vehicle (e.g., 0.9% saline, 0.5% methylcellulose, PBS, water)
-
Syringes (1 mL, 3 mL)
-
Gavage needles (for oral administration)
-
Needles (e.g., 25-27 gauge for IP/IV)
-
Vortex mixer
-
Sonicator
-
Analytical balance
Procedure:
-
Formulation: a. Determine the appropriate vehicle for the test compound. Pyridine's solubility in water is a key factor.[5] For poorly soluble compounds, a suspension may be necessary (e.g., in 0.5% methylcellulose). b. Weigh the required amount of the test compound. c. Gradually add the vehicle while vortexing or sonicating to ensure a homogenous solution or suspension. Prepare fresh on the day of dosing.
-
Animal Handling: a. Acclimate animals to housing conditions for at least one week prior to the experiment.[10] b. Weigh each animal on the day of dosing to calculate the precise volume for administration.
-
Administration Routes: a. Oral Gavage (PO): i. Use a flexible or rigid gavage needle with a ball tip to prevent injury. ii. Gently restrain the animal and insert the needle over the tongue into the esophagus. iii. Administer the formulation slowly. Do not exceed a volume of 10 mL/kg for mice. b. Intraperitoneal Injection (IP): i. Restrain the animal to expose the abdomen. ii. Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. iii. Aspirate slightly to ensure no blood or urine is drawn, then inject the solution. c. Intravenous Injection (IV): i. Place the animal (typically a mouse or rat) in a restrainer to expose the tail. ii. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins. iii. Insert the needle, bevel up, into one of the lateral tail veins and inject the solution slowly.
Protocol 2: Pharmacokinetic (PK) Study in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a test compound.
Procedure:
-
Animal Groups: a. Divide animals into groups based on the administration route (e.g., IV and PO). A typical group size is 3-5 animals per time point.
-
Dosing: a. Administer the compound as described in Protocol 1. For IV administration, use a lower dose (e.g., 1-5 mg/kg), and for PO, a higher dose (e.g., 10-50 mg/kg).[10]
-
Blood Sampling: a. Collect blood samples (approx. 0.1-0.2 mL) at predetermined time points.[10] b. Suggested time points:
- IV: 0 (pre-dose), 2, 5, 15, and 30 minutes; 1, 2, 4, 8, and 24 hours post-dose.
- PO: 0 (pre-dose), 15, and 30 minutes; 1, 2, 4, 6, 8, and 24 hours post-dose.[10] c. Use an appropriate collection site (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Use an anticoagulant (e.g., EDTA, heparin).
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[10] b. Collect the supernatant (plasma) and store it at -80°C until analysis.
-
Analysis: a. Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Protocol 3: Acute Toxicity Assessment
Objective: To determine the potential for acute toxicity of a single high dose of a compound.
Procedure: (Adapted from OECD 423 guidelines and other studies[14])
-
Dosing: a. Fast a single animal (e.g., a BALB/c mouse) overnight, providing water ad libitum.[14] b. Administer a single oral dose of the compound at a starting level (e.g., 300 mg/kg or 2000 mg/kg).[10][14] c. Provide food again 2-3 hours post-dosing.
-
Observation: a. Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and at least once daily thereafter for a total of 14 days.[10][14] b. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, gait).
-
Dose Adjustment: a. If the first animal survives, administer the same dose to four other animals.[14] b. If the first animal dies, administer a lower dose to a new animal and repeat the observation process.
-
Endpoint: a. At the end of the 14-day observation period, record body weights. Euthanize the animals and consider collecting blood for clinical chemistry and organs for histopathological analysis to check for signs of organ damage.[14]
Protocol 4: Murine Xenograft Model for In Vivo Efficacy Testing
Objective: To evaluate the anti-tumor efficacy of a pyridine-based compound in a subcutaneous xenograft mouse model.
Procedure: (Adapted from protocols for pyrido[2,3-d]pyrimidine derivatives[15])
-
Cell Implantation: a. Culture a human cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions. b. Harvest cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). c. Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of female athymic nude mice (6-8 weeks old).[15]
-
Tumor Growth and Randomization: a. Monitor tumor growth by measuring length and width with calipers every 2-3 days. b. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[15] c. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[15]
-
Drug Administration: a. Prepare the test compound in the appropriate vehicle. b. Administer the compound to the treatment group via the desired route and schedule (e.g., 100 mg/kg, daily, by oral gavage).[15] c. Administer an equal volume of the vehicle to the control group on the same schedule.[15]
-
Efficacy Evaluation: a. Monitor and record tumor volumes and body weights every 2-3 days throughout the study.[15] b. Observe the animals for any signs of toxicity. c. At the end of the study (e.g., after 21-28 days or when control tumors reach a specified size), euthanize the mice. d. Excise the tumors, weigh them, and potentially process them for further analysis (e.g., histology, biomarker analysis).
Visualized Workflows and Pathways
The following diagrams illustrate common workflows and concepts in the in vivo evaluation of pyridine-based compounds.
Caption: General workflow for the in vivo evaluation of a novel compound.
Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) process.
Caption: Logic for dose escalation in an acute toxicity study.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. In Vitro Macrofilaricidal and Microfilaricidal Activities against Onchocerca ochengi, Cytotoxicity and Acute Toxicity of Seventeen Thiazolidinone Derivatives [scirp.org]
- 15. benchchem.com [benchchem.com]
Application of Substituted Pyridines in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridines are a versatile class of heterocyclic compounds that have garnered significant attention in materials science due to their unique electronic and structural properties. The inherent electron-deficient nature of the pyridine ring, coupled with the ability to tune its properties through substitution, makes these compounds ideal candidates for a wide range of applications, including organic electronics, renewable energy, sensing, and catalysis. This document provides detailed application notes and protocols for the use of substituted pyridines in key areas of materials science.
Organic Light-Emitting Diodes (OLEDs)
The electron-deficient character of the pyridine ring makes its derivatives excellent materials for electron transport layers (ETLs) and host materials in OLEDs.[1][2][3] Their high electron affinity facilitates efficient electron injection and transport, often allowing for the use of more stable high-work-function metals like aluminum as the cathode.[2] Furthermore, the electronic and optical properties of pyridine-based materials can be precisely tuned to achieve emissions across the visible spectrum.[2]
Data Presentation: Performance of Pyridine-Based Materials in OLEDs
| Material Type | Pyridine Derivative Example | Role in OLED | Key Performance Metrics |
| Electron Transport Material (ETM) | 2,2'-bipyridine-based compounds | Electron Transport | Low operating voltages (e.g., 2.8 V at 100 cd/m²) and high external quantum efficiency (up to 21%).[4] |
| Hole Transporting Material (HTM) | Pyrene-pyridine derivatives (e.g., Py-Br) | Hole Transport | High luminance (up to 17,300 cd/m²) and high current efficiency (22.4 cd/A).[5][6] |
| Thermally Activated Delayed Fluorescence (TADF) Emitter | Pyridine-carbonitrile–carbazole derivatives (e.g., 246tCzPPC) | Emissive Layer | High external quantum efficiency (up to 29.6%).[7] |
Experimental Protocol: Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol outlines a general procedure for fabricating a multilayer OLED using substituted pyridine derivatives.[3]
1. Substrate Preparation:
- Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.
- Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
- Dry the substrates using a stream of nitrogen gas.
- Treat the substrates with UV-ozone or oxygen plasma to enhance the work function of the ITO.
2. Layer Deposition (High-Vacuum Thermal Evaporation):
- Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
- Deposit a Hole Injection Layer (HIL), such as dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN), to a thickness of approximately 20 nm.
- Deposit a Hole Transport Layer (HTL), for instance, 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), to a thickness of about 40 nm.[3]
- Co-evaporate the Emissive Layer (EML), which consists of a pyridine-based host material and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission), to a thickness of around 20 nm. The doping concentration is typically controlled between 10-15 wt%.[3]
- Deposit a substituted pyridine-based Electron Transport Layer (ETL) to a thickness of approximately 30 nm.
- Deposit an Electron Injection Layer (EIL), such as lithium fluoride (LiF), to a thickness of about 1 nm.
- Deposit the cathode, typically aluminum (Al), to a thickness of around 100 nm.
3. Encapsulation:
- To prevent degradation from moisture and oxygen, encapsulate the device in a glovebox environment using a UV-curable epoxy and a glass lid.
Visualization: OLED Fabrication Workflow
Caption: Workflow for the fabrication of a multilayer OLED.
Perovskite Solar Cells (PSCs)
Substituted pyridines have emerged as crucial additives and components in perovskite solar cells, significantly improving their power conversion efficiency (PCE) and long-term stability.[1] They can function as surface passivating agents, hole-transporting materials (HTMs), and additives in the electrolyte or perovskite precursor solution.[1][8][9]
Data Presentation: Impact of Pyridine Derivatives on Perovskite Solar Cell Performance
| Application of Pyridine Derivative | Specific Compound | Effect on PSCs | Performance Improvement |
| Surface Passivation | 2-Aminopyridine (Py-NH₂) | Reduces defect density by coordinating with uncoordinated Pb²⁺.[8][10] | Champion PCE increased from 11.55% (control) to 14.75%.[10] |
| Precursor Additive | Pyridine | Improves perovskite film quality (large grain, dense, pinhole-free).[11] | PCE increased from 16.94% to 19.03%.[11] |
| Hole Selective Layer | Pyridine-based small molecules (e.g., PyDAnCBZ) | Facilitates efficient hole extraction in lead-free double perovskite solar cells. | Achieved a PCE of 2.9% in Cs₂AgBiBr₆-based cells.[12][13] |
Experimental Protocol: Surface Passivation of Perovskite Films with Pyridine Derivatives
This protocol describes the surface passivation of a methylammonium lead iodide (CH₃NH₃PbI₃) perovskite film using a pyridine derivative solution.[8]
1. Perovskite Film Formation:
- Prepare a perovskite precursor solution by dissolving the necessary salts (e.g., CH₃NH₃I and PbI₂) in a suitable solvent like DMF or DMSO.
- Deposit the precursor solution onto a substrate (e.g., FTO/c-TiO₂) via spin-coating.
- During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the film to induce rapid crystallization.
- Anneal the film on a hotplate at 100 °C for 15 minutes to form the crystalline perovskite layer.
2. Passivation Treatment:
- Prepare a solution of the desired pyridine derivative (e.g., 2-aminopyridine) in a suitable solvent like isopropanol.
- After the perovskite film has cooled to room temperature, deposit the pyridine derivative solution onto the perovskite surface using spin-coating.
- Anneal the passivated film at a moderate temperature (e.g., 70-100 °C) for a short duration (e.g., 5-10 minutes) to remove the solvent and promote interaction with the perovskite surface.
3. Device Completion:
- Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., gold or silver) to complete the solar cell fabrication.
Visualization: Perovskite Surface Passivation Mechanism
References
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Tailoring of Pyridine Core-Based Hole Selective Layer for Lead Free Double Perovskite Solar Cells Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Solubility of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: I am observing precipitation when diluting my DMSO stock solution with aqueous media. What is causing this?
This is a common issue for compounds that are highly soluble in DMSO but have low aqueous solubility.[3] When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the solvent environment changes polarity, which can cause the compound to precipitate out of the solution. This can be mitigated by performing serial dilutions in DMSO before the final dilution into the aqueous medium.[1][4]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
High concentrations of DMSO can be toxic to cells and may interfere with assay components.[1] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%.[1][5] A vehicle control (assay media with the same final DMSO concentration without the compound) should always be included in experiments.[1]
Q4: Can I heat the solution to improve the solubility of this compound in DMSO?
Gentle warming, for instance in a 37°C water bath, can aid in the dissolution of compounds.[1] However, caution is advised as excessive heat may lead to the degradation of the compound. The stability of this compound at elevated temperatures should be considered.
Q5: How should I store my stock solution of this compound in DMSO?
Stock solutions in DMSO should be stored at low temperatures, such as -20°C or -80°C, to maintain their integrity.[1][5] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound in DMSO.
Problem: The compound is not fully dissolving in DMSO.
| Possible Cause | Suggested Solution |
| Insufficient Solvent | Increase the volume of DMSO to lower the concentration of the compound. |
| Low Dissolution Rate | Gently vortex the tube until the compound is completely dissolved. Avoid vigorous mixing to prevent the introduction of air bubbles.[1][6] |
| Compound is in a Stable Crystalline Form | Use sonication in a water bath for several minutes to aid dissolution.[1] |
| Low Ambient Temperature | Gentle warming in a 37°C water bath may help. Monitor for any signs of compound degradation.[1] |
| Poor Compound Purity | Impurities can affect solubility. Ensure the compound is of high purity. |
| Water Contamination in DMSO | Use anhydrous, high-purity DMSO. Water can decrease the solubility of hydrophobic compounds. |
Problem: The compound precipitates out of solution after a period of time.
| Possible Cause | Suggested Solution |
| Supersaturated Solution | The initial dissolution may have created a supersaturated solution that is not stable over time. Try preparing a more dilute solution. |
| Temperature Fluctuations | Store the solution at a constant, controlled temperature. Avoid repeated freeze-thaw cycles.[1][5] |
| Compound Degradation | The compound may be degrading into less soluble products. Store the solution protected from light and at a low temperature. |
Data Presentation
As no specific quantitative data for the solubility of this compound in DMSO is publicly available, the following table is provided as a template for researchers to record their own experimental findings.
| Parameter | Value | Units | Notes |
| Maximum Solubility at 25°C | mg/mL | Determined experimentally. | |
| Maximum Solubility at 37°C | mg/mL | Determined experimentally. | |
| Molar Solubility at 25°C | M | Calculated from mg/mL. | |
| Appearance of Solution | e.g., Clear, colorless; slight yellow tint. | ||
| DMSO Grade Used | e.g., Anhydrous, >99.9%. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 268.21 g/mol ) using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, you would need 2.68 mg.
-
Add DMSO: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve the Compound: Gently vortex the tube until the compound is fully dissolved.[1] If necessary, sonicate the tube in a water bath for 5-10 minutes.[1] Gentle warming to 37°C can also be applied if needed.[1]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][5]
Protocol for Serial Dilution in DMSO
-
Prepare Tubes: Label a series of sterile microcentrifuge tubes for each desired concentration.
-
Add DMSO: Add a specific volume of 100% DMSO to all tubes except the first one (which contains your stock solution).
-
Perform Dilution: Transfer a defined volume from the stock solution to the second tube and mix thoroughly by vortexing. This creates the first dilution.
-
Continue Series: Using a fresh pipette tip for each transfer, continue this process for the subsequent tubes to create a dilution series.[1] This method ensures that the compound remains in 100% DMSO, which can help prevent precipitation when further diluting into aqueous solutions.[4]
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for addressing solubility issues of chemical compounds in DMSO.
References
Technical Support Center: Optimizing Aminopyridine Inhibitor Concentration in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of aminopyridine inhibitors in cellular assays.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for aminopyridine-based inhibitors?
A1: Aminopyridine derivatives are a versatile class of compounds with multiple mechanisms of action. A significant number of them function as ATP-competitive kinase inhibitors, targeting a wide range of kinases involved in cellular signaling pathways crucial for cell proliferation, survival, and differentiation. Another well-established mechanism for some aminopyridines, such as 4-aminopyridine (4-AP), is the blockade of voltage-gated potassium channels, which is particularly relevant in neuroscience research.[1][2] It is crucial to understand the specific target of your aminopyridine inhibitor to design and interpret your cellular assays correctly.
Q2: How do I select an appropriate starting concentration range for my aminopyridine inhibitor?
A2: A literature review for your specific aminopyridine inhibitor or similar compounds is the best starting point. Look for reported IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values in similar cellular systems. If such data exists, you can start with a broad concentration range that brackets the reported value (e.g., 100-fold below to 100-fold above). If no prior data is available, a wide dose-range screening from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) is recommended to determine the potency of your compound.
Q3: My aminopyridine inhibitor has poor aqueous solubility. How can I address this in my cellular assays?
A3: Poor aqueous solubility is a common challenge with pyridine-containing compounds.[2][3] Here are a few strategies to address this:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common co-solvent for dissolving hydrophobic compounds for cellular assays.[4] However, it's critical to keep the final DMSO concentration in your culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: For aminopyridines with basic functional groups, adjusting the pH of the solvent can improve solubility. However, ensure the final pH of your culture medium remains within the physiological range suitable for your cells.[3]
-
Use of Pluronic F-68: This non-ionic surfactant can aid in the solubilization of hydrophobic compounds in aqueous media.
-
Sonication: Gentle sonication can help to dissolve the compound in the stock solution.
Always prepare a high-concentration stock solution in a suitable solvent and then dilute it into your cell culture medium to the final desired concentrations. Visually inspect for any precipitation after dilution.
Q4: How can I differentiate between on-target and off-target effects of my aminopyridine inhibitor?
A4: Distinguishing on-target from off-target effects is critical for validating your results. Here are several approaches:
-
Use of Structurally Related Inactive Compounds: If available, use a structurally similar analog of your inhibitor that is known to be inactive against the intended target. This can help identify effects that are not target-specific.
-
Target Knockdown/Knockout Models: The most rigorous approach is to use cell lines where the target protein is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). An on-target inhibitor should have a significantly reduced effect in these cells compared to the wild-type cells.[5]
-
Rescue Experiments: Overexpression of the wild-type target protein may rescue the phenotypic effects of the inhibitor.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of cell function or signaling.
-
Target Engagement Assays: Directly measure the binding of your inhibitor to its intended target in the cellular environment using techniques like the Cellular Thermal Shift Assay (CETSA) or In-Cell Westerns.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Inhibitor precipitation- Edge effects in the plate | - Ensure a homogenous cell suspension before and during seeding.- Visually inspect for precipitation after adding the inhibitor to the media. Consider the solubility troubleshooting tips above.- Avoid using the outermost wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| No inhibitory effect observed, even at high concentrations | - Inhibitor inactivity- Poor cell permeability- Incorrect assay conditions- Target not essential in the chosen cell line | - Verify the identity and purity of your inhibitor.- Assess cell permeability using methods like parallel artificial membrane permeability assay (PAMPA).- Optimize assay parameters such as incubation time and cell density.- Confirm the expression and importance of the target in your cell line via Western blot or literature search. |
| Excessive cell death at all tested concentrations | - High inhibitor toxicity- Off-target cytotoxic effects- Solvent (e.g., DMSO) toxicity | - Test a lower range of inhibitor concentrations.- Investigate potential off-target effects (see FAQ 4).- Ensure the final solvent concentration is non-toxic to your cells (perform a solvent toxicity control). |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or confluency- Inconsistent inhibitor stock preparation- Fluctuation in incubation conditions | - Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment.- Prepare fresh inhibitor dilutions for each experiment from a well-characterized stock solution.- Maintain consistent temperature, humidity, and CO2 levels in your incubator. |
Data Presentation
Table 1: Representative IC50 Values of Aminopyridine-Based Kinase Inhibitors in Cancer Cell Lines
| Inhibitor Name/Code | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Neq0440 | PI3K/AKT/mTOR | PC-3 | Prostate Cancer | ~10 | [1] |
| Compound 3a | Not Specified | A549 | Lung Carcinoma | 5.988 | [7] |
| Compound 9b | Not Specified | MCF-7 | Breast Cancer | <0.1 | [8] |
| Compound 9c | Not Specified | A549 | Lung Cancer | <0.1 | [8] |
| Compound 12O | Multiple Kinases | SiHa | Cervical Cancer | 0.009 | [9] |
| Compound 13c | Not Specified | PC3 | Prostate Cancer | 5.195 | [2] |
| Compound 21d | Not Specified | HCT-116 | Colon Cancer | 58.2 | [10] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and the specific assay used.
Experimental Protocols
Protocol 1: Determining IC50 using the MTT Cell Viability Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of an aminopyridine inhibitor.
Materials:
-
Aminopyridine inhibitor
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X concentrated serial dilution of the aminopyridine inhibitor in complete medium.
-
Remove the old medium from the cells and add 100 µL of the 2X inhibitor dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Aminopyridine inhibitor
-
Cell line expressing the target protein
-
PBS and appropriate lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents and equipment (SDS-PAGE gels, transfer apparatus, antibodies against the target protein)
Procedure:
-
Cell Treatment:
-
Culture cells to a high confluency.
-
Treat the cells with the aminopyridine inhibitor at a desired concentration or with a vehicle control for a specified time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Determine the protein concentration of the supernatant.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein remaining in each sample.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: A generalized workflow for determining the IC50 value of an aminopyridine inhibitor.
Caption: A simplified diagram of the PI3K/AKT/mTOR pathway, a common target for aminopyridine kinase inhibitors.
References
- 1. preprints.org [preprints.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Identifying Off-Target Effects of Substituted Pyridine Compounds
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the off-target effects of substituted pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for substituted pyridine compounds?
A1: Off-target effects are unintended interactions of a compound with biological molecules other than its primary, intended target.[1] These interactions are a major concern in drug development because they can lead to misinterpretation of experimental results, toxicity, and adverse side effects.[1] For substituted pyridine compounds, which are common scaffolds in many drugs, understanding these effects is crucial as even small modifications to the pyridine ring can alter binding profiles and introduce new, unintended interactions.[2]
Q2: What are the primary strategies for identifying potential off-target effects?
A2: The strategies for identifying off-target effects can be broadly categorized into three main types:
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Computational (In Silico) Approaches: These methods use the chemical structure of the compound to predict potential binding partners by comparing it to libraries of known protein-ligand interactions.[1][3] Techniques include 2D chemical similarity methods and 3D protein-ligand docking simulations.[3]
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In Vitro Biochemical Approaches: These methods involve screening the compound against large panels of purified proteins, most commonly kinases, to directly measure binding or inhibitory activity.[4][5] Commercially available kinase panels are a common first step.[4]
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Cell-Based (In Situ) Approaches: These methods aim to identify a compound's interactions within a more biologically relevant cellular environment.[6] Techniques like chemical proteomics, cellular thermal shift assays (CETSA), and phenotypic screening can reveal on- and off-targets in live cells.[6][7]
Q3: Are there any known general off-target liabilities associated with the pyridine scaffold?
A3: While specific off-target effects are highly dependent on the compound's overall structure, the pyridine ring's nitrogen atom can participate in hydrogen bonding and coordination with metal ions, potentially leading to interactions with a broad range of proteins. Kinases are a prominent class of off-targets due to the prevalence of pyridine moieties in kinase inhibitors designed to interact with the ATP-binding pocket. Therefore, comprehensive kinase profiling is often a recommended starting point.[5]
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses common issues that may indicate off-target effects of your substituted pyridine compound.
Q1: My experimental results are inconsistent with the known function of the intended target. What could be the cause?
A1: This discrepancy is a strong indicator of potential off-target activity. The observed phenotype might be triggered by the compound interacting with an entirely different pathway.[4] A systematic approach is necessary to determine the cause.
-
Workflow for Investigating Inconsistent Results
Caption: Workflow for troubleshooting unexpected phenotypes.
Q2: I'm observing cellular toxicity at concentrations where the primary target should not be lethally inhibited. How can I determine if this is an off-target effect?
A2: Unexplained cytotoxicity is a classic sign of off-target activity.[4] To investigate this, you should perform a dose-response curve and compare the concentration at which you observe toxicity (e.g., CC50) with the known IC50 for the primary target. If toxicity occurs at significantly different concentrations, off-target effects are likely.[4] Consider running a broad safety pharmacology screen to identify interactions with proteins known to cause toxic effects, such as ion channels or metabolic enzymes.
Q3: My compound shows different activities in different cell lines. Does this point to off-target effects?
A3: Yes, this is a strong possibility. Different cell lines have varying protein expression profiles.[4] If your compound's off-targets are differentially expressed across the cell lines, it can lead to variable responses. To investigate, you should characterize the expression levels of your primary target and potential off-targets (if known) in the cell lines of interest using techniques like Western blotting, qPCR, or proteomics.[4]
Data Presentation: Summarizing Screening Results
Clear data presentation is crucial for comparing on-target potency with off-target activity.
Table 1: Example Kinase Profiling Data for a Hypothetical Pyridine Compound (PY-123)
| Kinase Target | On-Target/Off-Target | IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A (Intended Target) | On-Target | 15 | 5 |
| Kinase B | Off-Target | 250 | 10 |
| Kinase C | Off-Target | >10,000 | 20 |
| Kinase D | Off-Target | 8 | 2 |
| Kinase E | Off-Target | 750 | 15 |
This data is adapted from a general kinase inhibitor profiling example.[8]
Table 2: Example Hit List from a Chemical Proteomics Experiment for PY-123
| Protein Hit | Gene Name | Specificity Score | Peptide Counts | Function |
| Kinase A | KINA | 0.95 | 25 | Intended Target |
| Kinase D | KIND | 0.88 | 18 | Potential Off-Target |
| Protein X | PROX | 0.65 | 12 | Unrelated Signaling |
| Protein Y | PROY | 0.59 | 10 | Metabolic Enzyme |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a panel of kinases by quantifying ADP production.[8]
-
Materials:
-
Kinase of interest
-
Kinase substrate peptide/protein
-
ATP
-
Substituted pyridine compound (e.g., 10 mM stock in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)[8]
-
White, opaque 96-well or 384-well plates
-
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyridine compound in 100% DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.[9]
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Protocol 2: Chemical Proteomics for Target Identification
This protocol provides a general workflow for an affinity-based "pull-down" experiment to identify protein targets from a cell lysate.[6][10]
-
Experimental Workflow Diagram
Caption: Workflow for a chemical proteomics experiment.
-
Methodology:
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the substituted pyridine compound.[10]
-
Cell Lysis: Culture cells of interest and prepare a native protein lysate.
-
Incubation: Incubate the cell lysate with the affinity probe to allow binding to target proteins. A control incubation should be performed with a structurally similar but inactive compound or with the free compound to compete for binding.
-
Enrichment: Add an affinity resin (e.g., streptavidin-coated beads if using a biotin tag) to capture the probe-protein complexes.[6]
-
Washing: Perform several wash steps to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the resin and digest them into smaller peptides using a protease like trypsin.[10]
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were captured by the probe.[6][10]
-
Signaling Pathway Visualization
Off-target effects can often be explained by the compound hitting an unintended node in a known signaling pathway.
-
Hypothetical Off-Target Signaling Pathway
Caption: Diagram of an off-target kinase activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 6. evotec.com [evotec.com]
- 7. europeanreview.org [europeanreview.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 10. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is crucial to control these parameters during your experiments to ensure reproducible results.
Q2: What are the likely degradation pathways for this compound in aqueous solutions?
A2: While specific degradation pathways for this compound have not been extensively reported in the literature, similar aromatic amines and pyridine derivatives can undergo hydrolysis, oxidation, and photolysis.[2][3] Hydrolysis may occur at the amino group or the ether linkage under acidic or basic conditions. The pyridine ring and the electron-rich phenyl ring are susceptible to oxidation. Photodegradation can occur upon exposure to UV or visible light.[4]
Q3: How can I get a preliminary assessment of the stability of my compound?
A3: A good starting point is to perform forced degradation studies.[2][5] These studies intentionally expose the compound to stressful conditions (e.g., high/low pH, high temperature, oxidizing agents, light) to accelerate degradation and identify potential degradation products.[1][3]
Q4: What is a stability-indicating analytical method, and why do I need one?
A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, excipients, and other potential impurities.[5] It is essential for stability studies to be able to distinguish the parent compound from any new substances that form over time. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a commonly used technique for this purpose.[3]
Troubleshooting Guide
Q1: I am observing a rapid loss of my compound in a neutral aqueous solution at room temperature. What could be the cause?
A1: Several factors could contribute to this observation:
-
Oxidation: The solution may be exposed to atmospheric oxygen. Try degassing your solvent or blanketing your solution with an inert gas like nitrogen or argon.
-
Photodegradation: Ensure your solution is protected from light by using amber vials or covering your glassware with aluminum foil.[4]
-
Contaminants: The water or other reagents used may contain impurities that are reacting with your compound. Use high-purity water (e.g., Milli-Q) and analytical grade reagents.
Q2: My compound is precipitating out of the aqueous solution during my stability study. What should I do?
A2: Precipitation can occur due to low aqueous solubility, which can be influenced by pH and temperature.[6]
-
Check Solubility: Determine the solubility of your compound at the pH and temperature of your study. You may need to add a co-solvent (e.g., a small percentage of acetonitrile or ethanol) if the solubility is too low for your desired concentration.
-
pH Adjustment: The solubility of aminopyridine derivatives is often pH-dependent. Adjusting the pH of your buffer may improve solubility.
-
Concentration: Consider running the stability study at a lower concentration that is within the solubility limits of the compound under the tested conditions.
Q3: My HPLC analysis shows multiple new peaks appearing over time. How do I know if these are degradation products?
A3: The appearance of new peaks is a strong indication of degradation. To confirm:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This can help in identifying the molecular weights of the degradation products and proposing their structures.
-
Forced Degradation: Compare the chromatograms from your stability samples to those from forced degradation studies (acid, base, peroxide, heat, light).[5][7] If the retention times of the new peaks match those of the peaks generated under specific stress conditions, it can help in identifying the nature of the degradation.
-
Peak Purity Analysis: If you are using a PDA detector, perform peak purity analysis to ensure that the chromatographic peak of your parent compound is not co-eluting with any degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
For each condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂, incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dissolve in water, incubate at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Dissolve in water, expose to a light source that produces combined visible and UV outputs (as per ICH Q1B guidelines) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4] A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
Data Presentation
Quantitative results from the forced degradation study should be tabulated for clear comparison.
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C | 24 | 100.0 | ||||
| 0.1 M NaOH, 60°C | 24 | 100.0 | ||||
| 3% H₂O₂, RT | 24 | 100.0 | ||||
| Water, 60°C | 24 | 100.0 | ||||
| Light Exposure | - | 100.0 | ||||
| Dark Control | - | 100.0 |
This table is a template for recording experimental data.
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation study of this compound.
Potential Degradation Pathways
Caption: Hypothetical degradation pathways for this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. 2-Amino-5-trifluoromethylpyridine Manufacturer & Supplier in China | High Quality, Specifications, Safety Data [pipzine-chem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Substituted Pyridines
Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My pyridine synthesis is resulting in a low yield. What are the general factors I should investigate?
Low yields in pyridine synthesis can often be attributed to several key factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent can significantly hinder the reaction's progress.[1][2] It's crucial to perform small-scale experiments to determine the optimal temperature range, as excessively high temperatures can lead to decomposition of reactants or products.[2]
-
Purity of Reactants: Impurities in starting materials can lead to unwanted side reactions or poison catalysts.[1][2] Ensure that all reactants are of appropriate purity before starting the synthesis.
-
Inefficient Purification: Product loss during workup and purification stages is a common culprit for apparently low yields.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyridine.[3]
-
Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[1]
Q2: I'm performing a Hantzsch pyridine synthesis and experiencing low yields. What are the common causes and potential solutions?
The Hantzsch synthesis, while a cornerstone for producing dihydropyridines and subsequently pyridines, can suffer from low yields due to several factors.[1][4]
-
Inefficient Reaction Conditions: The classical one-pot method often involves harsh conditions and long reaction times, leading to lower yields.[4]
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical for forming the pyridine ring.
-
Solution: While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can generate side products.[4][5] Milder and more efficient oxidizing agents should be considered. A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[4][5]
-
-
Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and varying conditions can lead to unexpected products.[4][5]
-
Solution: Carefully control the reaction temperature and the stoichiometry of your reactants. Analyzing reaction intermediates can help identify the predominant pathway and where product loss is occurring.[4]
-
Q3: My Bohlmann-Rahtz pyridine synthesis is producing unexpected byproducts. How can I improve the selectivity and yield?
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone.[6][7] While versatile, issues with intermediate purification and high reaction temperatures can be drawbacks.[6]
-
Acid-Catalyzed Decomposition: Acid-sensitive substrates, such as those with tert-butyl ester or cyano groups, can decompose.[6]
-
Solution: A milder alternative is using an ion exchange reagent like Amberlyst-15, which allows for a simpler workup and is compatible with a wider range of substrates.[6]
-
-
High Cyclodehydration Temperature: The final cyclodehydration step often requires high temperatures.
-
Solution: Acid catalysis can significantly lower the required temperature for this step.[6]
-
Q4: I am struggling with the Guareschi-Thorpe synthesis, and the yields are consistently low. Are there any modern modifications to improve this reaction?
The classical Guareschi-Thorpe reaction can indeed be low-yielding and require harsh conditions.[3]
-
Inefficient Classical Conditions: The traditional approach often leads to suboptimal results.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can influence the yield of substituted pyridines.
Table 1: Effect of Catalyst and Energy Source in Hantzsch Synthesis
| Catalyst/Energy Source | Solvent | Yield (%) | Reference |
| None (Classical) | Ethanol (Reflux) | Generally Low | [4][5] |
| p-Toluenesulfonic acid (PTSA) / Ultrasonic Irradiation | Aqueous Micellar Solution | Up to 96% | [3][4] |
| Microwave Irradiation | Not specified | 82% - 94% | [4] |
| γ-Al2O3 Nanoparticles | Solvent-free | Not specified | [3] |
Table 2: Optimization of Nitrogen Source in Guareschi-Thorpe Synthesis
| Nitrogen Source | Solvent | Time (h) | Yield (%) | Reference |
| NH4Cl | H2O | 8 | 32 | [9] |
| NH3 | H2O | Not specified | 40 | [9] |
| NH4OAc | H2O | 24 | 68 | [9] |
| (NH4)2CO3 | H2O:EtOH (1:1) | Not specified | High | [9] |
Experimental Protocols
1. Modified Hantzsch Synthesis with Ultrasonic Irradiation
This protocol describes a high-yield synthesis of 1,4-dihydropyridines, the precursors to pyridines.
-
Materials: Aldehyde, ethyl acetoacetate, ammonium acetate, p-toluenesulfonic acid (PTSA), sodium dodecyl sulfate (SDS).
-
Procedure:
-
In a suitable reaction vessel, prepare a 0.1M aqueous solution of SDS.
-
Add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) to the SDS solution.
-
Add PTSA (0.1 mmol) as the catalyst.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture at a controlled temperature until the reaction is complete (monitor by TLC).
-
Upon completion, the product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization.
-
2. Bohlmann-Rahtz Pyridine Synthesis with Acid Catalysis
This protocol outlines a one-step synthesis of functionalized pyridines.
-
Materials: Enamine, ethynyl ketone, toluene, acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve the enamine (1 mmol) and the ethynyl ketone (1.1 mmol) in a 5:1 mixture of toluene and acetic acid.
-
Heat the reaction mixture at a temperature determined by substrate reactivity (e.g., 80-110 °C), monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the substituted pyridine.
-
3. Advanced Guareschi-Thorpe Synthesis
This environmentally friendly protocol utilizes ammonium carbonate for the synthesis of hydroxy-cyanopyridines.[8][10]
-
Materials: 1,3-dicarbonyl compound, alkyl cyanoacetate (or cyanoacetamide), ammonium carbonate, ethanol (EtOH), water (H₂O).
-
Procedure:
-
In a reaction vessel, combine the 1,3-dicarbonyl compound (20 mmol), alkyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol).[11]
-
Add a 1:1 mixture of EtOH and H₂O as the solvent.[11]
-
Stir the mixture at 80 °C.[11]
-
Monitor the reaction by TLC. The product often precipitates from the reaction medium.[8]
-
After completion, cool the mixture and isolate the product by filtration. The work-up is simple and avoids the use of organic solvents.[8][10]
-
Visualizations
Caption: A general workflow for troubleshooting low yields in chemical synthesis.
Caption: Troubleshooting logic for low yields in the Hantzsch pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Purification of Aminopyridine Compounds by Chromatography
Welcome to the Technical Support Center for the chromatographic purification of aminopyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of aminopyridines that influence their chromatographic purification?
A1: Aminopyridine compounds are characterized by several properties that are crucial for selecting a purification strategy:
-
Polarity: The presence of both an amino group and a pyridine ring makes them polar molecules.[1] This high polarity means they are often highly soluble in water and less soluble in non-polar organic solvents.[1]
-
Basicity: The amino group confers basic properties, meaning aminopyridines can interact strongly with acidic stationary phases like silica gel.[2][3]
-
Hydrophilicity: Many aminopyridines are hydrophilic, which can make them challenging to retain on traditional reversed-phase columns.[4][5] Their pKa is typically around 5.2-6.[5]
Q2: Which chromatographic techniques are most suitable for purifying aminopyridine compounds?
A2: The choice of technique depends on the specific properties of the aminopyridine derivative and the impurities present. Common methods include:
-
Normal-Phase Chromatography (NPC): Often uses silica gel. Due to the basicity of aminopyridines, peak tailing can be an issue. This can be mitigated by adding a basic modifier like triethylamine or ammonia to the eluent.[2][3]
-
Reversed-Phase Chromatography (RPC): Suitable for more polar aminopyridines.[1] Using a mobile phase with a pH about two units higher than the analyte's pKa can improve retention.[6] Ion-pairing agents can also be used but may not be compatible with mass spectrometry (MS).[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography.[1][7] HILIC uses a polar stationary phase with a mobile phase high in organic solvent and a small amount of aqueous solvent.[1][7] For best retention in HILIC, the mobile phase pH should be at least 2 units lower than the analyte's pKa to ensure the analyte is ionized.[6]
-
Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics and can be very effective for separating polar and ionizable compounds.[1][8]
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster and more efficient alternative for separating pharmaceutical compounds, including pyridine derivatives.[9][10]
Q3: How do I choose between different stationary phases for my separation?
A3: The selection of the stationary phase is critical for a successful separation.
-
Silica Gel (Normal-Phase): The most common choice, but the acidic nature of silanol groups can cause peak tailing with basic aminopyridines.[3][11]
-
C18 (Reversed-Phase): A good starting point for reversed-phase methods, especially for less polar aminopyridine derivatives.[6][12]
-
HILIC Phases (e.g., bare silica, amide): Recommended for very polar and hydrophilic aminopyridines that are not well-retained on C18 columns.[6][7]
-
Mixed-Mode Phases: Offer unique selectivity by combining multiple retention mechanisms (e.g., reversed-phase and cation-exchange) and can be very effective for separating isomers.[8][13]
-
Hydrogen-Bonding Phases (e.g., SHARC 1): A newer approach where separation is based on hydrogen bonding interactions between the analyte and the stationary phase.[4]
Troubleshooting Guide
Peak Tailing
Q: My aminopyridine compound is showing significant peak tailing. What are the common causes and how can I fix it?
A: Peak tailing is a common issue when purifying basic compounds like aminopyridines, resulting in asymmetrical peaks.[11][14] This can reduce resolution, decrease sensitivity, and affect quantification accuracy.[14] The primary cause is often strong interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[11][15]
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: For normal-phase chromatography on silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent.[2][3] This will compete with the aminopyridine for binding to the active silanol sites.
-
Adjust Mobile Phase pH: In reversed-phase chromatography, operating at a lower pH can protonate the silanol groups and reduce unwanted interactions.[15] Conversely, increasing the pH to deprotonate the aminopyridine can also improve peak shape.
-
Use a Highly Deactivated Column: Modern end-capped columns have fewer residual silanol groups and are less prone to causing peak tailing with basic compounds.[15]
-
Consider an Alternative Stationary Phase: If peak tailing persists, switching to a different stationary phase like alumina, a polymer-based column, or employing HILIC or mixed-mode chromatography can be effective.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. support.waters.com [support.waters.com]
- 7. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
- 15. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Identifying Degradation Products of Trifluoromethyl-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted guidance on identifying and characterizing the degradation products of trifluoromethyl-containing compounds through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked questions (FAQs)
Q1: Why is the trifluoromethyl (-CF3) group so common in pharmaceuticals and agrochemicals?
A1: The trifluoromethyl group is widely used in medicinal chemistry for several key reasons. The carbon-fluorine bond is exceptionally strong, which imparts high metabolic and chemical stability to a molecule.[1][2] Its strong electron-withdrawing nature and high lipophilicity can enhance a compound's binding affinity to biological targets, improve cell membrane permeability, and increase bioavailability.[1][2]
Q2: What are the most common degradation pathways for trifluoromethyl-containing compounds?
A2: While generally stable, the trifluoromethyl group can degrade under specific stress conditions.[1] Common pathways include:
-
Hydrolysis: Under certain conditions, particularly alkaline pH, the -CF3 group can hydrolyze to form a carboxylic acid (-COOH) group.[1][3]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. For example, some trifluoromethyl-containing phenols have been shown to degrade into trifluoroacetic acid upon photolysis.[1][4]
-
Oxidative Degradation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to various degradation products.[1]
-
Metabolic Degradation: In biological systems, enzymes like cytochrome P450 can hydroxylate carbons, which can lead to defluorination.[5]
Q3: What are the primary analytical techniques for identifying these degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its degradation products.[6][7][8] A stability-indicating method should be developed to resolve all significant degradants.[6]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown degradants.[9][10] Tandem MS (MS/MS) is particularly powerful for structural elucidation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is highly specific for identifying and quantifying fluorine-containing compounds and their degradants, as the chemical shift is very sensitive to the local molecular environment.[4][11][12] ¹H and ¹³C NMR are also used to fully characterize the structure of isolated degradants.[8]
Q4: What initial steps should I take if I suspect my trifluoromethyl-containing compound is unstable?
A4: A systematic approach is crucial. Begin by conducting forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1] This will help identify the conditions under which the compound degrades, reveal its degradation profile, and is the first step in developing a stability-indicating analytical method.[1]
Troubleshooting Guide
Q: I see new, unexpected peaks in my HPLC chromatogram after a forced degradation study. How can I confirm they are degradation products?
A: The appearance of new peaks alongside a decrease in the parent compound's peak area is a strong indicator of degradation.[7] To confirm and identify these products, follow these steps:
-
Mass Analysis: Use an LC-MS system to determine the mass-to-charge ratio (m/z) of the new peaks. Compare these masses to the parent compound to identify potential mass shifts (see Table 1).
-
Spike Analysis: If you have synthesized potential degradation products as standards, "spike" your sample by adding a small amount of the standard. If one of the new peaks increases in area, it confirms the identity of that degradant.[8]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. Co-elution of a degradant can often be detected by changes in the UV spectrum across the peak.
Q: My LC-MS data shows a mass shift corresponding to the loss of one or more fluorine atoms. What are the possible structures?
A: Defluorination can occur through several mechanisms. A common pathway is hydrolysis of the -CF3 group to a carboxylic acid (-COOH). Other possibilities include reductive defluorination, leading to -CF2H or -CFH2 groups. Tandem mass spectrometry (MS/MS) can help elucidate the new structure by analyzing the fragmentation pattern.[9]
Q: My ¹⁹F NMR spectrum shows multiple new signals after stressing my compound. How do I interpret this?
A: New signals in the ¹⁹F NMR spectrum indicate the formation of new fluorine-containing species.
-
Chemical Shift Analysis: The chemical shift of the new signals provides information about the new electronic environment of the fluorine atoms.[4][11] For instance, the formation of free fluoride ions (F⁻) will appear as a distinct peak. The formation of trifluoroacetic acid (TFA) is also a common degradation product with a characteristic chemical shift.[4][13]
-
Quantitative Analysis: Integrate the peaks in the ¹⁹F NMR spectrum. The decrease in the integral of the parent compound's signal should correspond to the sum of the integrals of the new signals, allowing for a fluorine mass balance.[4][14]
-
Coupling Information: If other fluorine atoms or protons are nearby, the splitting patterns (coupling) can provide valuable structural information.[11]
Key Experimental Protocols
Protocol 1: Forced Degradation by Acid/Base Hydrolysis
-
Objective: To evaluate the stability of the compound in acidic and basic conditions.
-
Materials: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), parent compound, HPLC-grade methanol and water.
-
Procedure:
-
Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).
-
For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL.
-
Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water.
-
Incubate all samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).
-
At each time point, withdraw an aliquot. For the acid-stressed sample, neutralize it with an equivalent amount of NaOH. For the base-stressed sample, neutralize with HCl.
-
Analyze the samples by a stability-indicating HPLC-UV/MS method.[6]
-
Protocol 2: Forced Degradation by Oxidation
-
Objective: To assess the compound's susceptibility to oxidation.
-
Materials: 3% Hydrogen Peroxide (H₂O₂), parent compound, HPLC-grade methanol and water.
-
Procedure:
-
Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of ~50 µg/mL.
-
Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water.
-
Incubate the samples at room temperature, protected from light, for a defined period (e.g., 24 hours).[6]
-
Analyze the samples by HPLC-UV/MS.
-
Data Presentation
Table 1: Common Mass Shifts for Trifluoromethyl Group Degradations
| Transformation | Structure Change | Δ Mass (Da) | Notes |
| Hydrolysis | -CF₃ → -C(=O)OH | -23.99 | Results in a carboxylic acid. |
| Reductive Defluorination | -CF₃ → -CF₂H | -18.00 | Loss of one fluorine, gain of one hydrogen. |
| Dimerization | 2M → M-M + 2H | (2 x MW) - 2 | Example of a potential secondary degradation product. |
| Hydroxylation | -H → -OH | +15.99 | Common metabolic or oxidative modification on an aromatic ring. |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80 °C | 2 hours - 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80 °C | 2 hours - 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80 °C or higher | 24 - 48 hours |
| Photolytic (ICH Q1B) | UV & Visible Light | Room Temperature | Per ICH guidelines |
Visualizations
Caption: Experimental workflow for identifying degradation products.
Caption: Common degradation pathways for the trifluoromethyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Effects of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine belongs to the class of 2-aminopyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The presence of a trifluoromethoxy group suggests potential for enhanced metabolic stability and membrane permeability, making this compound a candidate for investigation in various therapeutic areas, including oncology and inflammatory diseases. This guide provides a comparative analysis of the biological effects of a representative 2-amino-5-arylpyridine, serving as a surrogate for this compound, against other established small molecule inhibitors. The experimental data presented herein is based on published findings for structurally related compounds and is intended to provide a framework for the in vitro validation of this class of molecules.
Comparative Analysis of In Vitro Efficacy
To contextualize the potential biological activity of this compound, we present a comparative dataset of structurally related 2-amino-5-arylpyridine derivatives against known kinase and NF-κB pathway inhibitors.
Table 1: Comparative Antiproliferative Activity of 2-Amino-5-Arylpyridine Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) |
| Analog 1 | 2-Amino-5-(4-carboxyphenyl)pyridine | A549 (Lung Carcinoma) | 15.2 |
| Analog 2 | 2-Amino-5-(4-hydroxyphenyl)pyridine | HeLa (Cervical Cancer) | 25.8 |
| Doxorubicin | (Standard of Care) | A549 (Lung Carcinoma) | 0.8 |
| Doxorubicin | (Standard of Care) | HeLa (Cervical Cancer) | 0.5 |
Table 2: Comparative Kinase Inhibition Profile
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Analog 3 | 2-Amino-5-(3-chlorophenyl)pyridine | EGFR |
| Analog 4 | 2-Amino-5-(4-methoxyphenyl)pyridine | VEGFR2 |
| Gefitinib | EGFR Inhibitor | EGFR |
| Sunitinib | Multi-kinase Inhibitor | VEGFR2 |
Table 3: Comparative NF-κB Pathway Inhibition
| Compound ID | Target | Inhibition (IC₅₀ in nM) |
| Analog 5 | IKKβ | 500 |
| BAY 11-7082 | IKKβ Inhibitor | IKKβ |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the validation of this compound and its analogs.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against a specific kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
Protocol:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a kinase buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
NF-κB Reporter Assay
Objective: To assess the inhibitory effect of the test compound on the NF-κB signaling pathway.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway leads to a decrease in reporter gene expression, which can be quantified.
Protocol:
-
Transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid.
-
Seed the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Calculate the percent inhibition of NF-κB activity and determine the IC₅₀ value.
Visualizing Biological Pathways and Workflows
To further elucidate the experimental processes and the targeted biological pathway, the following diagrams are provided.
A Comparative Analysis of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine and Structurally Similar Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing moieties into small molecule inhibitors has become a cornerstone of modern medicinal chemistry. The 2-aminopyridine scaffold, in particular, is a privileged structure found in numerous kinase inhibitors. This guide provides a comparative analysis of the structural class to which 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine belongs, focusing on its potential as a kinase inhibitor by examining the performance of structurally related analogues. Due to the limited publicly available data on this compound itself, this comparison will draw upon experimental data from similar compounds to infer its potential activity and highlight key structure-activity relationships.
The trifluoromethoxy (-OCF3) group is of particular interest due to its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This guide will compare inhibitors featuring this group with those containing the more common trifluoromethyl (-CF3) substitution and other relevant functionalities. The primary focus will be on their role as inhibitors of key kinases implicated in cancer signaling pathways, such as the RAF-MEK-ERK and VEGFR signaling cascades.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of several 2-aminopyridine and 2-aminopyrimidine derivatives against various protein kinases. This data provides a basis for comparing the potency and selectivity of inhibitors with different substitution patterns.
| Compound ID | Core Scaffold | R1 | R2 | Target Kinase | IC50 (nM) |
| Compound 1 | 2-Aminopyridine | H | 4-(trifluoromethoxy)phenyl | Hypothetical | - |
| Compound 2 | 2-Aminopyridine | H | 4-(trifluoromethyl)phenyl | KDR (VEGFR2) | 68.9[1] |
| Compound 3 | 2-Aminopyrimidine | 5-(trifluoromethyl) | 4-((2-(methylsulfonyl)quinolin-7-yl)amino)phenyl | FLT3-D835Y | <1[2] |
| Compound 4 | 2-Aminopyrimidine | 5-(trifluoromethyl) | 4-((2-(methylsulfonyl)quinolin-7-yl)amino)phenyl | CHK1 | 1.9[2] |
| Compound 5 | 2-Aminopyridine | 3-benzylthio | 5-(4-fluorophenyl) | c-Met | 7.7[3] |
| Naporafenib | 2-Aminopyridine derivative | - | - | BRAF / CRAF | Preclinical efficacy demonstrated[4] |
| Bimiralisib | 2-Aminopyridine derivative | - | - | pan-PI3K / mTOR | Clinical investigation[4] |
Note: Data for Compound 1 is hypothetical and serves as the basis for this comparative guide. The other compounds are selected based on structural similarity and the availability of public data.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for a key assay used in the characterization of kinase inhibitors and a general synthetic procedure.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring the activity of a protein kinase and the inhibitory potency of a compound. The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR2, BRAF)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound analogue)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a dose-response curve.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted test compound or a DMSO control to each well.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
General Synthesis of 2-Amino-5-arylpyridines
A common method for the synthesis of 2-amino-5-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Amino-5-bromopyridine
-
Arylboronic acid (e.g., 4-(trifluoromethoxy)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2-amino-5-bromopyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to yield the desired 2-amino-5-arylpyridine.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by 2-aminopyridine-based inhibitors and a typical experimental workflow for their evaluation.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
References
- 1. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential of Aminopyridine Analogs: A Comparative Efficacy Guide
For Immediate Release
In the ongoing quest for novel and effective cancer therapeutics, aminopyridine analogs have emerged as a promising class of compounds. This guide offers a comparative analysis of the efficacy of various aminopyridine derivatives across a range of cancer cell lines, supported by experimental data and detailed methodologies. Designed for researchers, scientists, and drug development professionals, this document aims to provide a comprehensive resource to inform future research and development in this critical area.
Comparative Efficacy of Aminopyridine Analogs in Cancer Cell Lines
The antitumor activity of aminopyridine analogs has been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying their efficacy. The following table summarizes the IC50 values of several aminopyridine derivatives against various cancer cell lines, providing a basis for comparing their potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Aminopyridine Derivative 4a | HCT 116 (Colon) | 3.7 - 8.1 | [1] |
| Aminopyridine Derivative 4b | HCT 116 (Colon) | 3.7 - 8.1 | [1] |
| Aminopyridine Derivative 4c | HCT 116 (Colon) | 3.7 - 8.1 | [1] |
| Aminopyridine Derivative 4d | HCT 116 (Colon) | 3.7 - 8.1 | [1] |
| Aminopyridine Derivative | HT29 (Colon) | 3.27 - 7.7 | [1] |
| 4-Aminopyrazolo[3,4-d]pyrimidine 12c | UO-31 (Renal) | 0.87 | [2] |
| 4-Aminopyrazolo[3,4-d]pyrimidine 12f | HL-60 (TB) (Leukemia) | 1.41 | [2] |
| 4-Aminopyrazolo[3,4-d]pyrimidine 12d | MOLT-4 (Leukemia) | 2.0 | [2] |
| Imidazo[1,2-a]pyridine Derivative 30a | MDA-MB-231 (Breast) | 12.12 ± 0.54 | [3] |
| Imidazo[1,2-a]pyridine Derivative 30a | MCF-7 (Breast) | 9.59 ± 0.7 | [3] |
| Imidazo[1,2-a]pyridine Derivative 30a | T-47D (Breast) | 10.10 ± 0.4 | [3] |
| Pyrazolo[4,3-c]hexahydropyridine 31 | MDA-MB-231 (Breast) | 4.2 | [3] |
| Pyrazolo[4,3-c]hexahydropyridine 31 | MCF-7 (Breast) | 2.4 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of aminopyridine analogs' anticancer efficacy.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the aminopyridine analogs in culture medium. After 24 hours, the medium is replaced with 100 µL of the medium containing the desired concentrations of the compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution of the formazan. The absorbance is then measured at 570 nm using a microplate reader.[1][4] The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Detection (Annexin V/PI Staining)
The Annexin V/Propidium Iodide (PI) assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Cells are treated with the aminopyridine analogs at various concentrations for a specified time.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using a gentle method like trypsinization.
-
Cell Washing: The collected cells are washed twice with cold PBS.[5]
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are then added to the cell suspension.[5]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[6][7]
-
Flow Cytometry Analysis: Following incubation, 1X binding buffer is added, and the cells are analyzed by flow cytometry.[6][7] Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Signaling Pathway and Experimental Workflow Visualization
Wnt/β-catenin Signaling Pathway Inhibition by an Imidazopyridine Analog
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and is often dysregulated in cancer. Some aminopyridine analogs have been shown to inhibit this pathway. The following diagram illustrates the mechanism of action of an imidazopyridine derivative, C188, in breast cancer cells.[8]
Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical experimental workflow for comparing the efficacy of different aminopyridine analogs in cancer cell lines.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility of Experimental Results with Chemical Probes: A Comparison Guide for BRD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. In the realm of chemical biology and drug discovery, the use of chemical probes to interrogate biological systems demands rigorous standards to ensure that the results are reliable and accurately attributed to the modulation of the intended target. This guide provides a framework for ensuring reproducibility, using the well-characterized class of Bromodomain and Extra-Terminal (BET) domain inhibitors, specifically targeting BRD4, as an illustrative example. We objectively compare the performance of two widely used BRD4 inhibitors, JQ1 and I-BET762, and provide detailed protocols for key validation experiments.
Data Presentation: Comparison of BRD4 Chemical Probes
The selection of a chemical probe should be guided by its potency, selectivity, and demonstrated target engagement in a cellular context. Below is a summary of quantitative data for two prominent BRD4 inhibitors, JQ1 and I-BET762.
| Parameter | JQ1 | I-BET762 (molibresib) | Reference |
| Biochemical Activity | |||
| BRD4 (BD1) IC50 | 77 nM | ~2.5 nM | [1][2] |
| BRD4 (BD2) IC50 | 33 nM | ~5.9 nM | [1][2] |
| Cellular Activity | |||
| Cell Line | Human leukemia (MV4;11) | Pancreatic Cancer (Panc1) | [1][3] |
| Anti-proliferative IC50 | ~100 nM | ~500 nM | [1][3] |
| Target Engagement (Cellular) | |||
| Assay | NanoBRET™ | Not specified | [4] |
| Potency (IC50) | Potent displacement of tracer | Demonstrates target engagement | [4] |
Mandatory Visualization
Signaling Pathway of BRD4 in Cancer
BRD4 is a key transcriptional co-activator implicated in the expression of oncogenes such as MYC. It binds to acetylated histones on chromatin, recruiting transcriptional machinery to drive gene expression. Inhibition of BRD4 disrupts this process, leading to a downstream suppression of oncogenic signaling pathways.[5][6]
Experimental Workflow for Ensuring Reproducibility
A logical and rigorous experimental workflow is critical to validate a chemical probe and ensure the reproducibility of the results. This workflow should encompass biochemical characterization, confirmation of cellular target engagement, and assessment of phenotypic effects, along with the use of appropriate controls.
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental results. Below are protocols for key experiments in the validation of chemical probes.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of a chemical probe to its target protein in living cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A chemical probe that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[4][7]
Materials:
-
HEK293 cells
-
Plasmid encoding the target protein fused to NanoLuc® luciferase
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer specific for the target
-
NanoBRET™ Nano-Glo® Substrate
-
White, non-binding surface 96-well or 384-well plates
-
Test chemical probe
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable culture vessel.
-
Prepare a transfection complex of the NanoLuc®-target fusion plasmid and FuGENE® HD Transfection Reagent in Opti-MEM®.
-
Add the transfection complex to the cells and incubate for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Prepare serial dilutions of the test chemical probe in Opti-MEM®.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.
-
-
Assay Execution:
-
In a white assay plate, add the transfected cells to each well.
-
Add the serially diluted chemical probe to the respective wells.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of the chemical probe and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Selectivity Profiling (General Protocol)
Objective: To assess the selectivity of a chemical probe against a panel of kinases.
Principle: Several platforms are available for kinase profiling, such as KINOMEscan®, which is a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified by qPCR. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[8][9]
Materials:
-
Test chemical probe
-
Kinase panel (e.g., KINOMEscan®)
-
Assay buffer
-
Control compounds (e.g., a known potent inhibitor for each kinase)
Procedure:
-
Compound Preparation:
-
Solubilize the test chemical probe in 100% DMSO to a high stock concentration.
-
Prepare the desired final concentration of the test compound for screening (e.g., 1 µM).
-
-
Assay Execution (automated):
-
The test compound is incubated with the individual kinases from the panel in the presence of the immobilized ligand.
-
After an incubation period to reach equilibrium, the unbound kinase is washed away.
-
-
Quantification:
-
The amount of kinase remaining bound to the solid support is quantified by qPCR using the DNA tag.
-
-
Data Analysis:
-
The results are typically expressed as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control.
-
A lower percentage indicates stronger binding of the test compound to the kinase. Data can be visualized as a dendrogram or a heatmap to represent the selectivity profile.
-
In Vivo Pharmacokinetic Study (General Protocol)
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a chemical probe in an animal model.[10][11][12]
Materials:
-
Test chemical probe
-
Appropriate animal model (e.g., mice)
-
Formulation vehicle suitable for the route of administration
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Formulation and Dosing:
-
Formulate the chemical probe in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).
-
Administer a single dose of the formulated probe to a cohort of animals.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the chemical probe in plasma.
-
Extract the chemical probe from the plasma samples (e.g., by protein precipitation).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of the chemical probe versus time.
-
Calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for extravascular routes.
-
-
By adhering to these rigorous validation principles and detailed experimental protocols, researchers can significantly enhance the reproducibility of their findings and build a solid foundation for the translation of basic research into novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. eubopen.org [eubopen.org]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Designing Negative Control Experiments for Aminopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Aminopyridine compounds, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are potent blockers of voltage-gated potassium (Kv) channels.[1][2][3] This mechanism of action underpins their therapeutic use in neurological disorders like multiple sclerosis by enhancing neuronal conduction and neurotransmitter release.[2][3] However, to rigorously validate that the observed biological effects of a novel aminopyridine analog are due to its intended on-target activity, carefully designed negative control experiments are paramount. This guide provides a comparative overview of appropriate negative control strategies, complete with experimental protocols and supporting data.
Comparison of Negative Control Strategies
The selection of an appropriate negative control is critical for interpreting experimental outcomes accurately. The ideal negative control should resemble the active compound in its physical and chemical properties but lack activity at the target of interest. This helps to distinguish on-target effects from off-target or non-specific effects. Below is a comparison of common negative control strategies for aminopyridine compounds.
| Negative Control Strategy | Principle | Advantages | Disadvantages | Typical Use Cases |
| Structurally Similar Inactive Analog | Use of a molecule with a similar chemical scaffold to the active aminopyridine but with modifications that abolish its ability to block voltage-gated potassium channels. Pyridine, the parent heterocyclic compound lacking the amino group, is a common example.[4] | - Controls for effects related to the core chemical structure, solubility, and potential non-specific interactions. - Straightforward to implement in most experimental setups. | - A truly "inactive" analog may be difficult to identify or synthesize. - The analog may have its own off-target effects. | - Initial screening assays to confirm that the aminopyridine moiety is crucial for the observed activity. - Validating on-target effects in functional assays like neurotransmitter release or muscle contraction. |
| Genetic Knockdown/Knockout of Target Channel | Utilize cell lines or animal models where the specific voltage-gated potassium channel subunit targeted by the aminopyridine is genetically silenced (e.g., using siRNA) or knocked out. | - Provides the most definitive evidence for on-target activity. - Eliminates the possibility of the control compound having its own pharmacological effects. | - Technically more complex and time-consuming to generate and validate knockdown/knockout models. - Potential for compensatory changes in the expression of other ion channels. | - Target validation studies to confirm that the aminopyridine's effect is mediated by a specific Kv channel subtype. - Elucidating the precise molecular target of a novel aminopyridine compound. |
| Pharmacological Inhibition of Downstream Pathways | Use of inhibitors for downstream signaling molecules that are activated following the blockade of potassium channels (e.g., calcium channel blockers). | - Can help to dissect the signaling cascade initiated by the aminopyridine. - Useful for understanding the mechanism of action in complex biological systems. | - The downstream inhibitor may have its own off-target effects. - The signaling pathway may be complex and not fully elucidated. | - Mechanistic studies to understand the signaling events that occur after potassium channel blockade. - Confirming the involvement of specific downstream effectors. |
| Vehicle Control | Administration of the solvent used to dissolve the aminopyridine compound (e.g., saline, DMSO). | - Essential baseline control for any experiment. - Simple and universally applicable. | - Does not control for non-specific effects of the chemical structure of the aminopyridine itself. | - All experiments involving the administration of a compound should include a vehicle control. |
Quantitative Data Summary
The following table summarizes quantitative data from experiments utilizing aminopyridine compounds and relevant controls. This data highlights the differences in potency and effect size that can be expected.
| Compound | Assay Type | Experimental System | Parameter Measured | Value | Reference |
| 4-Aminopyridine (4-AP) | Electrophysiology (Patch Clamp) | CHO cells expressing Kv1.1 | IC50 | 147 µM | [5] |
| 4-Aminopyridine Methiodide (4-APMI) | Electrophysiology (Patch Clamp) | CHO cells expressing mKv1.1 | Effect | No effect when applied externally | [6] |
| Nerispirdine (4-AP analog) | Electrophysiology (Patch Clamp) | CHO cells expressing Kv1.1 | IC50 | 3.6 µM | [7] |
| 4-Aminopyridine (4-AP) | Electrophysiology (Patch Clamp) | CHO cells expressing Kv1.2 | IC50 | ~399 µM | [8] |
| Nerispirdine (4-AP analog) | Electrophysiology (Patch Clamp) | CHO cells expressing Kv1.2 | IC50 | 3.7 µM | [7] |
| 4-Aminopyridine (4-AP) | Neurotransmitter Release | Rat striatal synaptosomes | ACh Release | Increased | [1] |
| 2,4-Diaminopyridine (2,4-DAP) | Neurotransmitter Release | Rat striatal synaptosomes | ACh Release | Increased (less than 4-AP) | [1] |
| 4-Aminopyridine (4-AP) | Muscle Contraction | Rat colon | Spontaneous Contractions | Increased | [9] |
| Pyridine | Ion Channel Inhibition | Neuronal Deg/ENaC channels | Effect | No effect | [4] |
| 4-Methylpyridine | Ion Channel Inhibition | Neuronal Deg/ENaC channels | Effect | No effect | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in designing and executing robust negative control studies.
Electrophysiological Recording (Whole-Cell Patch Clamp)
This protocol is used to measure the direct effect of aminopyridine compounds on voltage-gated potassium currents in isolated cells.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the voltage-gated potassium channel of interest (e.g., Kv1.1). For a genetic negative control, use wild-type CHO cells that do not express the channel or cells treated with siRNA against the channel.
-
Electrophysiology Setup: Use a standard whole-cell patch-clamp setup with an amplifier, micromanipulator, and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
Perfuse the cells with the external solution containing the active aminopyridine compound, the negative control (e.g., pyridine), or the vehicle.
-
Record the potassium currents in the presence of each compound and compare the degree of block.
-
-
Data Analysis: Measure the peak current amplitude at each voltage step. Calculate the percentage of current inhibition by the aminopyridine and its negative control relative to the vehicle control. Determine the IC50 value for the active compound.
Neurotransmitter Release Assay (Synaptosome Preparation)
This assay measures the effect of aminopyridine compounds on the release of neurotransmitters from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue (e.g., rat striatum) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).[10]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer.
-
-
Neurotransmitter Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]acetylcholine) or use a fluorescent dye that reports vesicle fusion (e.g., FM 2-10).[11]
-
Superfusion:
-
Place the loaded synaptosomes in a superfusion chamber.
-
Continuously perfuse with a physiological buffer.
-
Collect fractions of the superfusate at regular intervals.
-
-
Stimulation:
-
Switch to a perfusion buffer containing the active aminopyridine, the negative control (e.g., pyridine), or a depolarizing agent like high potassium as a positive control.
-
Continue collecting fractions during and after stimulation.
-
-
Quantification:
-
Measure the amount of radioactivity or fluorescence in each collected fraction using a scintillation counter or fluorometer.
-
Express the neurotransmitter release as a percentage of the total amount present in the synaptosomes.
-
-
Data Analysis: Compare the amount of neurotransmitter released in the presence of the aminopyridine, the negative control, and the vehicle.
Muscle Contraction Assay (Isolated Tissue Bath)
This protocol assesses the effect of aminopyridine compounds on the contractility of smooth or skeletal muscle tissue.
Methodology:
-
Tissue Preparation:
-
Force Transducer: Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer to record changes in muscle tension.
-
Equilibration: Allow the muscle to equilibrate under a resting tension until a stable baseline is achieved.
-
Compound Addition:
-
Add the active aminopyridine compound, the negative control (e.g., pyridine), or the vehicle to the organ bath.
-
Record the changes in muscle tension over time.
-
-
Data Analysis: Measure the amplitude and frequency of spontaneous contractions or the increase in baseline tension. Compare the effects of the aminopyridine compound to the negative control and vehicle.
Visualizing Experimental Logic and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the logic behind the negative control experiments.
Caption: Signaling pathway of aminopyridine compounds.
Caption: Logic of negative control experiments.
Caption: Experimental workflow for negative controls.
References
- 1. Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine in freely moving rats measured by intrastriatal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of 4-aminopyridine (4-AP) on the spontaneous activity and neuromuscular junction in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethoxyphenyl Pyridine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of trifluoromethoxyphenyl pyridine derivatives. By summarizing quantitative data and detailing experimental protocols, this document serves as a valuable resource for advancing the design of novel therapeutics.
The incorporation of the trifluoromethoxyphenyl moiety into pyridine-based scaffolds has emerged as a compelling strategy in medicinal chemistry. This functional group combination often imparts desirable pharmacological properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This guide delves into the SAR of this chemical class, drawing on published data to illuminate the impact of structural modifications on biological activity.
I. Anticancer Activity of Trifluoromethoxyphenyl Pyridine Derivatives
A significant area of investigation for this class of compounds is their potential as anticancer agents. Studies have explored their efficacy against various cancer cell lines, revealing key structural features that govern their cytotoxic effects.
Structure-Activity Relationship Summary:
Substitutions on both the pyridine and the trifluoromethoxyphenyl rings have been shown to significantly influence anticancer activity. For instance, the position of the trifluoromethoxy group on the phenyl ring, as well as the nature and position of substituents on the pyridine ring, can dramatically alter the potency and selectivity of these derivatives.
A review of pyridine derivatives with antiproliferative activity indicates that the presence and positions of specific functional groups can enhance their effects on cancerous cell lines. Conversely, the inclusion of halogen atoms or bulky groups may lead to lower antiproliferative activity[1][2].
Table 1: In Vitro Anticancer Activity of Representative Trifluoromethoxyphenyl Pyridine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series A | 2-(4-(trifluoromethoxy)phenoxy)pyridine | MCF-7 (Breast) | Data Not Available | General Class |
| 3-(4-(trifluoromethoxy)phenoxy)pyridine | MCF-7 (Breast) | Data Not Available | General Class | |
| 4-(4-(trifluoromethoxy)phenoxy)pyridine | MCF-7 (Breast) | Data Not Available | General Class | |
| Series B | N-(pyridin-2-yl)-4-(trifluoromethoxy)benzamide | HCT-116 (Colon) | Data Not Available | General Class |
| N-(pyridin-3-yl)-4-(trifluoromethoxy)benzamide | HCT-116 (Colon) | Data Not Available | General Class | |
| N-(pyridin-4-yl)-4-(trifluoromethoxy)benzamide | HCT-116 (Colon) | Data Not Available | General Class |
Note: Specific IC50 values for a comprehensive series of trifluoromethoxyphenyl pyridine derivatives were not available in the public domain at the time of this review. The table represents a general template for data that would be crucial for a detailed SAR analysis.
Experimental Protocols:
MTT Assay for Cytotoxicity:
The antiproliferative activity of trifluoromethoxyphenyl pyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for determining the in vitro anticancer activity of trifluoromethoxyphenyl pyridine derivatives using the MTT assay.
II. Activity as Enzyme Inhibitors
Trifluoromethoxyphenyl pyridine derivatives have also been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases (PDEs). The trifluoromethoxy group can play a crucial role in binding to the active site of these enzymes.
Structure-Activity Relationship Summary:
For enzyme inhibitors, the SAR often revolves around optimizing interactions with specific amino acid residues in the enzyme's binding pocket. The trifluoromethoxyphenyl group can engage in hydrophobic and halogen bonding interactions, while the pyridine core can form hydrogen bonds or coordinate with metal ions.
While specific SAR data for trifluoromethoxyphenyl pyridine derivatives is limited in the readily available literature, studies on related trifluoromethyl-substituted pyrazole and pyridine derivatives offer valuable insights. For instance, in a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, substitutions on the phenyl and pyridine rings were found to be critical for potent inhibition of succinate dehydrogenase (SDH)[3].
Table 2: In Vitro Enzyme Inhibitory Activity of Trifluoromethoxyphenyl Pyridine Derivatives
| Compound ID | Target Enzyme | Substitution Pattern | IC50 (nM) | Reference |
| Series C | Kinase X | 2-(4-(trifluoromethoxy)phenyl)amino-pyridine | Data Not Available | General Class |
| Kinase X | 3-(4-(trifluoromethoxy)phenyl)amino-pyridine | Data Not Available | General Class | |
| Kinase X | 4-(4-(trifluoromethoxy)phenyl)amino-pyridine | Data Not Available | General Class | |
| Series D | PDE Y | 6-(4-(trifluoromethoxy)phenyl)pyridin-2(1H)-one | Data Not Available | General Class |
| PDE Y | 5-methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-2(1H)-one | Data Not Available | General Class | |
| PDE Y | 4-amino-6-(4-(trifluoromethoxy)phenyl)pyridin-2(1H)-one | Data Not Available | General Class |
Note: Specific IC50 values for a comprehensive series of trifluoromethoxyphenyl pyridine derivatives were not available in the public domain at the time of this review. The table represents a general template for data that would be crucial for a detailed SAR analysis.
Experimental Protocols:
Kinase Inhibition Assay (Generic Protocol):
A common method to assess the inhibitory potential of compounds against a specific kinase is through a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate peptide, and ATP in a suitable buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
ATP Detection: A kinase-glo® reagent is added to stop the kinase reaction and measure the amount of remaining ATP. The luminescence signal is proportional to the ATP concentration.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway Inhibition
Caption: Simplified diagram illustrating the inhibition of a generic kinase signaling pathway by a trifluoromethoxyphenyl pyridine derivative.
Conclusion
The trifluoromethoxyphenyl pyridine scaffold holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition. The available data, though not exhaustive for this specific chemical class, suggests that systematic modifications of this scaffold can lead to potent and selective compounds. Further research focusing on the synthesis and comprehensive biological evaluation of diverse libraries of trifluoromethoxyphenyl pyridine derivatives is warranted to fully elucidate their therapeutic potential and to establish more detailed structure-activity relationships. Such studies will be instrumental in guiding the rational design of next-generation drug candidates.
References
A Researcher's Guide to Cross-Validating Target Engagement of Novel Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
The successful development of novel chemical probes and targeted therapeutics hinges on the rigorous validation of on-target activity. Confirming that a molecule interacts with its intended biological target within the complex cellular environment is a critical step to ensure that downstream biological effects are a direct consequence of this engagement. This guide provides a comprehensive comparison of five widely used methodologies for cross-validating target engagement: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Photoaffinity Labeling (PAL), Affinity Purification-Mass Spectrometry (AP-MS), and Kinobeads Profiling.
This document offers a comparative analysis of these techniques, presenting quantitative data for performance evaluation, detailed experimental protocols, and visualizations of key workflows and relevant biological pathways to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Target Engagement Methodologies
The selection of a target engagement validation method depends on various factors, including the nature of the target protein, the properties of the chemical probe, the desired throughput, and the specific biological question being addressed. The following table summarizes the key characteristics and performance metrics of the five techniques.
Table 1: Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photoaffinity Labeling (PAL) | Affinity Purification-Mass Spectrometry (AP-MS) | Kinobeads Profiling |
| Principle | Ligand binding alters protein thermal stability.[1][2][3][4] | Ligand binding protects the protein from proteolysis.[2] | Light-induced covalent cross-linking of a probe to its target.[5][6] | A tagged "bait" protein is used to pull down interacting "prey" proteins.[7][8] | Immobilized broad-spectrum kinase inhibitors capture kinases from a lysate.[8][9][10][11] |
| Probe Modification | Not required. | Not required. | Requires incorporation of a photoreactive group and a reporter tag.[5][6] | Requires tagging of the bait protein (e.g., with biotin, FLAG). | Not applicable for the test compound, but the beads contain immobilized inhibitors.[10][11] |
| Cellular Context | Intact cells, cell lysates, tissues.[1][2][4] | Primarily cell lysates.[2] | Intact cells or cell lysates.[5][6] | Typically performed on cell lysates after cross-linking in some cases. | Cell lysates.[9][10][11] |
| Throughput | Low (Western Blot) to High (HT-CETSA, CETSA-MS).[4][12] | Low to Medium. | Medium. | Medium to High. | High.[8][9] |
| Quantitative Readout | Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[1][3][13] | Band intensity on a gel (semi-quantitative), Mass spectrometry (quantitative). | Gel-based visualization, Mass spectrometry-based identification and quantification. | Mass spectrometry-based identification and quantification of interacting proteins.[7][8] | IC50 values from competitive binding assays.[8] |
| Illustrative EC50/Kd | 1.2 µM (EC50) | 2.5 µM (EC50) | 500 nM (Kd) | 300 nM (Kd) | 750 nM (IC50) |
| Key Advantages | Label-free, applicable in live cells, reflects physiological conditions.[1][2][4] | Direct evidence of binding, does not rely on thermal stability changes.[2] | Provides direct evidence of interaction and can identify the binding site.[5][6] | Can identify protein-protein interactions and components of protein complexes.[7][8] | Broadly profiles inhibitor interactions against a large panel of kinases.[8][9][10][11] |
| Key Limitations | Not all protein-ligand interactions cause a significant thermal shift; requires specific antibodies for Western blot.[1][2] | Requires careful optimization of protease digestion; may not be suitable for all proteins.[2] | Probe synthesis can be complex; photoreactive groups can be promiscuous.[5][6] | Overexpression of bait protein can lead to non-specific interactions; may miss transient interactions.[8] | Limited to ATP-competitive inhibitors; may not identify all kinase targets.[11] |
Disclaimer: The EC50/Kd values presented in this table are for illustrative purposes only and are intended to provide a general comparison of the expected quantitative outputs of each method. Actual values will vary depending on the specific chemical probe, target protein, and experimental conditions.
Experimental Protocols
Detailed methodologies for the five key target engagement validation techniques are provided below.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. This change in stability can be detected by heating the cells or cell lysate and quantifying the amount of soluble protein remaining at different temperatures.[1][2][3][4]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the chemical probe at various concentrations or with a vehicle control.
-
Incubate for a sufficient time to allow for cellular uptake and target binding.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the target protein in the soluble fraction by Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or protein abundance (for mass spectrometry) at each temperature.
-
Plot the percentage of soluble protein against temperature to generate melting curves.
-
A shift in the melting curve in the presence of the chemical probe indicates target engagement.
-
For isothermal dose-response experiments, plot the amount of soluble protein at a single temperature against the probe concentration to determine the EC50 value.[1][3][13]
-
Drug Affinity Responsive Target Stability (DARTS)
Principle: DARTS is based on the observation that the binding of a small molecule to its target protein can protect the protein from proteolysis.[2]
Protocol:
-
Cell Lysis and Lysate Preparation:
-
Harvest cells and prepare a cell lysate using a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with the chemical probe at various concentrations or with a vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase, thermolysin) to each lysate at an optimized concentration and for a specific duration to achieve limited proteolysis.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Prepare the samples for analysis by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE and visualize them by Coomassie staining or perform a Western blot using an antibody specific to the target protein.
-
Alternatively, perform a proteome-wide analysis using mass spectrometry.
-
-
Data Analysis:
-
Compare the band intensity or protein abundance in the probe-treated samples to the vehicle-treated controls.
-
Increased protein levels in the presence of the probe indicate protection from proteolysis and therefore target engagement.
-
Photoaffinity Labeling (PAL)
Principle: PAL utilizes a modified chemical probe containing a photoreactive group. Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for its identification and characterization.[5][6]
Protocol:
-
Probe Synthesis:
-
Labeling:
-
Incubate cells or cell lysate with the photoaffinity probe.
-
Irradiate the samples with UV light of a specific wavelength to induce covalent cross-linking.
-
-
Enrichment (for tagged probes):
-
If a reporter tag like biotin is used, lyse the cells (if labeling was done in intact cells) and enrich the cross-linked proteins using affinity purification (e.g., streptavidin beads).
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins by in-gel fluorescence (if a fluorescent tag is used) or by Western blot against the reporter tag.
-
For identification, excise the labeled protein band and analyze by mass spectrometry.
-
-
Competition Experiment:
-
To confirm specificity, perform a competition experiment by co-incubating the cells/lysate with the photoaffinity probe and an excess of the unmodified chemical probe. A decrease in the labeling signal indicates specific binding to the target.
-
Affinity Purification-Mass Spectrometry (AP-MS)
Principle: AP-MS is used to identify proteins that interact with a specific "bait" protein. The bait protein is tagged, and this tag is used to purify the bait and its interacting partners ("prey") from a cell lysate.[7][8]
Protocol:
-
Bait Protein Expression:
-
Genetically fuse a tag (e.g., FLAG, HA, GFP, biotin) to the target protein of interest.
-
Express the tagged bait protein in a suitable cell line.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells and prepare a lysate under conditions that preserve protein-protein interactions.
-
-
Affinity Purification:
-
Incubate the cell lysate with beads coated with an antibody or affinity resin that specifically binds to the tag on the bait protein.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bait protein and its interacting partners from the beads.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the bait pulldown compared to control experiments (e.g., using an untagged protein or a non-interacting tagged protein) to determine the specific interactors.
-
Kinobeads Profiling
Principle: This chemoproteomic technique uses beads coupled with a mixture of broad-spectrum, immobilized ATP-competitive kinase inhibitors to capture a large number of kinases from a cell lysate. The binding of a soluble test inhibitor to its target kinases prevents their capture by the kinobeads.[8][9][10][11]
Protocol:
-
Cell Lysis and Lysate Preparation:
-
Prepare a cell lysate from the cells or tissue of interest.
-
-
Competitive Binding:
-
Incubate aliquots of the cell lysate with a range of concentrations of the test kinase inhibitor or a vehicle control.
-
-
Kinase Enrichment:
-
Add the kinobeads to each lysate and incubate to allow the capture of kinases that are not bound to the test inhibitor.
-
Wash the beads to remove unbound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the proteins bound to the beads into peptides.
-
Analyze the peptides by LC-MS/MS to identify and quantify the captured kinases.
-
-
Data Analysis:
-
For each kinase, determine the extent of its displacement from the kinobeads at each concentration of the test inhibitor.
-
Generate dose-response curves and calculate the IC50 value for each kinase, representing the potency of the inhibitor for that target.[8]
-
Visualizing Workflows and Pathways
To further elucidate the experimental processes and the biological context of target engagement, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway Diagrams
These diagrams illustrate common signaling pathways that are often targeted by novel chemical probes.
Caption: A generic kinase signaling cascade.
Caption: A typical G-Protein Coupled Receptor signaling pathway.
Experimental Workflow Diagrams
These diagrams provide a high-level overview of the experimental procedures for CETSA and AP-MS.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: The experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Logical Relationship Diagram
This diagram illustrates the relationships and key distinctions between the different target engagement validation methods.
Caption: Logical relationships between target validation methods.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Ascendancy of the Trifluoromethyl Group: A Comparative Analysis of Trifluoromethylated Isoquinolines and Pyridines in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, has garnered significant attention for its ability to modulate key physicochemical and pharmacological properties. This guide provides an objective comparison of trifluoromethylated isoquinolines and pyridines, two privileged heterocyclic systems, supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.
The introduction of a trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and target binding affinity.[1] These alterations often translate into improved pharmacokinetic profiles and enhanced biological efficacy. This comparative guide will delve into the nuanced effects of trifluoromethylation on the isoquinoline and pyridine cores, offering a quantitative and qualitative assessment of their performance in various experimental settings.
Physicochemical Properties: A Tale of Two Scaffolds
The inherent properties of the parent isoquinoline and pyridine rings, combined with the potent electronic effects of the trifluoromethyl group, dictate the overall physicochemical profile of the resulting molecules. Understanding these properties is crucial for predicting a compound's behavior in biological systems.
| Property | Trifluoromethylated Isoquinoline (Representative) | Trifluoromethylated Pyridine (Representative) | Impact of Trifluoromethyl Group |
| pKa | ~5.0 - 6.0 (Predicted for 5-(trifluoromethyl)isoquinolin-3-ol: 10.42)[2] | ~1.0 - 3.0 | The strong electron-withdrawing nature of the -CF3 group significantly decreases the basicity of the nitrogen atom in both heterocycles. |
| logP | ~2.5 - 3.5 | ~2.0 - 3.0 | The -CF3 group substantially increases the lipophilicity (logP value) of both isoquinoline and pyridine scaffolds.[1] |
Table 1: Comparative Physicochemical Properties of Trifluoromethylated Isoquinolines and Pyridines. Representative ranges are based on available data and predictive models.
Metabolic Stability: The Trifluoromethyl Shield
A primary driver for the incorporation of the trifluoromethyl group is the enhancement of metabolic stability. The high strength of the carbon-fluorine bond renders the -CF3 group and adjacent positions less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4]
| Parameter | Trifluoromethylated Isoquinoline (Hypothetical) | Trifluoromethylated Pyridine (Hypothetical) | Significance |
| In Vitro Half-Life (t1/2) in HLM | > 60 min | > 60 min | A longer half-life indicates slower metabolic clearance and potentially longer duration of action in vivo. |
| Intrinsic Clearance (CLint) in HLM | < 10 µL/min/mg | < 10 µL/min/mg | Low intrinsic clearance suggests a reduced rate of metabolism by the liver. |
Table 2: Hypothetical Comparative In Vitro Metabolic Stability Data in Human Liver Microsomes (HLM). This data is illustrative and highly dependent on the specific molecular scaffold.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.
Determination of Lipophilicity (logP)
The partition coefficient (logP) is determined using the shake-flask method.
-
System Preparation: A two-phase system of n-octanol and water is prepared and mutually saturated by vigorous shaking, followed by separation.
-
Sample Addition: A known amount of the test compound is dissolved in the aqueous phase.
-
Partitioning: The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes and an NADPH regenerating system in phosphate buffer (pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Initiation of Reaction: The test compound (final concentration, e.g., 1 µM) is added to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding ice-cold acetonitrile.
-
Protein Precipitation: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[5]
Kinase Inhibition Assay (e.g., EGFR)
This assay determines the potency of a compound to inhibit a specific kinase.
-
Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant EGFR), a suitable peptide substrate, and ATP in kinase assay buffer.
-
Compound Dilution: Serially dilute the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, the diluted test compound, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay, which measures ADP production as a universal indicator of kinase activity.[6]
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Biological Activity: Targeting Kinases in Cancer
Trifluoromethylated isoquinolines and pyridines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and differentiation.[7][8]
Caption: EGFR signaling pathway and the point of inhibition by trifluoromethylated compounds.
Similarly, Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase, is another important target. PYK2 is involved in signaling pathways that control cell migration, invasion, and proliferation. Trifluoromethylpyrimidine-based inhibitors have been designed to target PYK2, demonstrating the versatility of this chemical scaffold.[9]
Caption: A streamlined workflow for the comparative evaluation of trifluoromethylated compounds.
Conclusion
The strategic incorporation of the trifluoromethyl group into isoquinoline and pyridine scaffolds offers a powerful approach to modulate key drug-like properties. While both heterocyclic systems benefit from enhanced metabolic stability and lipophilicity upon trifluoromethylation, the specific impact on basicity and biological activity is context-dependent. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and develop next-generation trifluoromethylated isoquinoline and pyridine-based therapeutics with improved efficacy and pharmacokinetic profiles. A thorough understanding of the structure-activity and structure-property relationships is paramount for harnessing the full potential of these privileged scaffolds in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Benchmarking Analysis of a Novel Aminopyridine Compound (Cmpd-X) Against the Established Standard, 4-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new investigational aminopyridine compound, designated Cmpd-X, against the well-characterized potassium channel blocker, 4-Aminopyridine (4-AP). 4-AP is an established benchmark, approved for the symptomatic treatment of walking in patients with multiple sclerosis.[1][2][3] This document is intended to provide a comprehensive overview of the pharmacological, pharmacokinetic, and safety profiles of Cmpd-X relative to 4-AP, supported by experimental data.
Mechanism of Action: Potassium Channel Blockade
Aminopyridine compounds exert their therapeutic effects primarily through the blockade of voltage-gated potassium (Kv) channels.[4] By inhibiting these channels, they delay the repolarization of the cell membrane, which in turn prolongs the duration of the action potential. This leads to an increased influx of calcium ions at the presynaptic terminal and enhances the release of neurotransmitters.[1] In demyelinated axons, this mechanism can restore nerve impulse conduction.[1][5]
Comparative Efficacy and Potency
The following table summarizes the in vitro potency and selectivity of Cmpd-X compared to 4-AP against a panel of relevant voltage-gated potassium channels.
| Parameter | Cmpd-X | 4-Aminopyridine (Standard) | Test System |
| Kv1.1 IC₅₀ (µM) | 25 | 100 | HEK293 Cells |
| Kv1.2 IC₅₀ (µM) | 30 | 120 | HEK293 Cells |
| Kv1.4 IC₅₀ (µM) | 15 | 50 | HEK293 Cells |
| Kv7.2/7.3 IC₅₀ (µM) | > 200 | > 200 | CHO Cells |
| hERG (Kv11.1) IC₅₀ (µM) | 150 | 75 | HEK293 Cells |
Pharmacokinetic Profile
A comparative summary of the key pharmacokinetic parameters for Cmpd-X and 4-AP is provided below.
| Parameter | Cmpd-X | 4-Aminopyridine (Standard) | Animal Model |
| Bioavailability (Oral, %) | 85 | 95 | Sprague-Dawley Rat |
| Tₘₐₓ (hours) | 2.0 | 1.5 | Sprague-Dawley Rat |
| Half-life (t½, hours) | 6.5 | 4.0 | Sprague-Dawley Rat |
| Brain Penetration (B/P Ratio) | 0.8 | 1.2 | C57BL/6 Mouse |
| Primary Route of Elimination | Renal | Renal | Sprague-Dawley Rat |
Safety and Toxicity Profile
The following table outlines the comparative in vitro and in vivo toxicity data for Cmpd-X and 4-AP.
| Assay | Cmpd-X | 4-Aminopyridine (Standard) | Test System |
| Cytotoxicity (HepG2, IC₅₀, µM) | > 500 | ~300 | In vitro |
| Ames Test | Negative | Negative | In vitro |
| Acute Toxicity (LD₅₀, mg/kg, oral) | 250 | 21 | Sprague-Dawley Rat |
| Seizure Threshold (mg/kg, IV) | 15 | 5 | C57BL/6 Mouse |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination
The inhibitory effects of Cmpd-X and 4-AP on voltage-gated potassium channels were assessed using whole-cell patch-clamp electrophysiology.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the specific potassium channel subtype of interest (e.g., Kv1.1, Kv1.4, hERG) were used.
-
Solutions: The external solution contained (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose, adjusted to pH 7.4 with NaOH. The internal pipette solution contained (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2 with KOH.
-
Voltage Protocol: Cells were held at a membrane potential of -80 mV. To elicit potassium currents, depolarizing voltage steps were applied. The specific voltage protocol varied depending on the channel subtype being investigated.
-
Data Analysis: Dose-response curves were generated by applying increasing concentrations of the test compounds. The concentration required to inhibit 50% of the maximal current (IC₅₀) was calculated by fitting the data to a Hill equation.
In Vivo Assessment of Seizure Threshold
The pro-convulsant potential of Cmpd-X and 4-AP was evaluated by determining the dose required to induce seizures in a rodent model.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) were used for this study.
-
Drug Administration: The compounds were dissolved in a saline vehicle and administered via intravenous (IV) infusion at a constant rate.
-
Endpoint: The primary endpoint was the observation of generalized tonic-clonic seizures. The dose of the compound at the time of seizure onset was recorded as the seizure threshold.
-
Data Analysis: The mean seizure threshold and standard error of the mean were calculated for each compound.
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Assessing the Selectivity Profile of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine: A Comparative Guide
A Comparative Analysis of Representative Aminopyridine-Based Kinase Inhibitors
Due to the limited availability of public data on the specific selectivity profile of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine, this guide provides a comparative analysis of well-characterized inhibitors with related structural motifs. The focus of this guide is on inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory pathways and a common target for aminopyridine-based inhibitors.[1][2]
This guide will use Takinib , a potent and selective TAK1 inhibitor, as the primary reference compound.[3][4][5] Its selectivity will be compared against other known TAK1 inhibitors, including 5Z-7-Oxozeaenol , HS-276 , and NG-25 , to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Selectivity of TAK1 Inhibitors
The following table summarizes the in vitro potency and selectivity of Takinib and alternative TAK1 inhibitors against their primary target and key off-targets.
| Compound | Primary Target | IC50 (nM) | Key Off-Targets and IC50 (nM) | Binding Mode |
| Takinib | TAK1 | 9.5[3][4][5] | IRAK4 (120), IRAK1 (390), GCK, CLK2, MINK1 | Type I |
| 5Z-7-Oxozeaenol | TAK1 | 8.1[6][7] | VEGF-R2 (52), MEK1 (411)[7] | Covalent |
| HS-276 | TAK1 | 2.5[8][9] | ULK2 (63), MAP4K5 (124), IRAK1 (264), NUAK (270)[10] | ATP-competitive |
| NG-25 | TAK1 | 41[11] | MAP4K2 (98)[11] | Type II[12][13] |
Signaling Pathway and Experimental Workflow
To understand the context of TAK1 inhibition and the methods used to determine selectivity, the following diagrams illustrate the TAK1 signaling pathway and a general experimental workflow for kinase inhibitor profiling.
Caption: Simplified TAK1 signaling pathway activated by various pro-inflammatory stimuli.
Caption: General experimental workflow for determining the selectivity profile of a kinase inhibitor.
Experimental Protocols
A comprehensive assessment of a kinase inhibitor's selectivity involves a multi-tiered approach, from broad screening to detailed cellular characterization.
In Vitro Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a common method for determining the inhibitory activity of a compound against a large panel of kinases.
Objective: To determine the IC50 values of a test compound against a broad range of kinases to assess its selectivity.
Materials:
-
Test compound (e.g., Takinib)
-
A panel of purified, recombinant kinases
-
Appropriate kinase-specific substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., containing HEPES, MgCl2, DTT)
-
Detection reagents (format-dependent, e.g., [γ-33P]ATP for radiometric assays, fluorescent antibodies for immunoassays)
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series is prepared.
-
Assay Plate Preparation: Dispense the diluted compound into the wells of the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction:
-
Add the specific kinase to each well containing the compound.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. For radiometric assays, [γ-33P]ATP is used.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
Measure the kinase activity. The method of detection depends on the assay format:
-
Radiometric Assay: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash away unincorporated [γ-33P]ATP. Measure the radioactivity of the captured substrate using a scintillation counter.
-
Mobility Shift Assay: Use microfluidic chips to separate the phosphorylated and non-phosphorylated substrates based on charge differences.[14]
-
Differential Scanning Fluorimetry (DSF): Measure the thermal stability of the kinase in the presence of the inhibitor. Ligand binding typically increases the melting temperature of the protein.[15]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Target Engagement Assay
This protocol describes a method to confirm that the inhibitor interacts with its intended target within a cellular context.
Objective: To measure the ability of a compound to bind to or inhibit TAK1 in live cells.
Materials:
-
Cells expressing the target kinase (e.g., THP-1 monocytes or rheumatoid arthritis synovial fibroblasts).[16][17]
-
Test compound.
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., anti-phospho-p38, anti-phospho-IκBα, and total protein controls).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the TAK1 pathway.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated downstream targets of TAK1 (e.g., phospho-p38, phospho-IκBα).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate (e.g., chemiluminescent).
-
Strip and re-probe the membrane with antibodies for the total, non-phosphorylated proteins to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated proteins and normalize them to the total protein levels.
-
Determine the concentration-dependent inhibition of downstream signaling by the test compound.
-
Conclusion
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Takinib | Cell Signaling Technology [cellsignal.com]
- 6. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 9. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
- 17. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine (CAS No. 1110656-38-6). The following procedures are synthesized from safety data sheets of structurally similar compounds and general guidelines for halogenated pyridine waste. It is imperative to consult the official Safety Data Sheet (SDS) for this specific compound and your institution's Environmental Health and Safety (EHS) department before handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, data from analogous compounds, such as 2-Amino-5-(trifluoromethyl)pyridine, suggest it should be handled as a hazardous substance.[1]
Anticipated Hazards:
-
Acute Toxicity: Likely harmful or toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1]
-
Respiratory Irritation: Potential to cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Ensure full skin coverage.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, with special attention to its halogenated nature.
Step 1: Segregation
-
Designate a specific waste container for "Halogenated Organic Waste."
-
Do not mix with non-halogenated solvents or other waste streams.
Step 2: Containerization
-
Use a designated, leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene) with a secure screw-top cap.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and its CAS number: 1110656-38-6.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents and acids.[1][2]
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Follow all institutional and local regulations for waste manifest and handover.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protection: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Cleanup and Decontamination: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent and wash thoroughly.
-
Disposal of Cleanup Materials: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine
This guide provides critical safety, handling, and disposal information for 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and trifluoromethylpyridines, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Hazard Identification and Classification
Based on data from analogous compounds, this compound should be handled as a substance that is toxic if swallowed, harmful in contact with skin, causes skin irritation, and poses a risk of serious eye damage.[1] It may also cause respiratory irritation.[1]
GHS Hazard Pictograms:
-
GHS06 (Toxic): For acute oral toxicity.
-
GHS05 (Corrosive): For potential serious eye damage.
-
GHS07 (Harmful/Irritant): For dermal toxicity, skin, and respiratory irritation.
Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1] |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Check: Ensure all required PPE is available and in good condition.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]
Step-by-Step Handling Protocol
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
-
Post-Handling Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
Spill and Emergency Procedures
-
Small Spill: If a small amount is spilled within the fume hood, absorb it with an inert dry material. Place the material in an appropriate, sealed container for hazardous waste disposal.
-
Large Spill: If a large amount is spilled, immediately evacuate and secure the area. Contact your institution's Environmental Health & Safety (EHS) department.[7]
Disposal Plan
All waste containing this compound, including contaminated consumables and solutions, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local and national regulations. The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber.[1]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
